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  • Product: 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid
  • CAS: 1824203-65-7

Core Science & Biosynthesis

Foundational

Molecular Architecture and Stereochemical Dynamics of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid: A Technical Guide for Advanced Drug Discovery

Executive Summary The rational design of conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. Among the most versatile building blocks is 1-chloro-2-(chloromethyl)cyclopropane-1-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. Among the most versatile building blocks is 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS: 1824203-65-7). Characterized by its dense functionalization—a geminal chloro/carboxy substitution paired with a vicinal chloromethyl group—this molecule presents a highly strained, rigid scaffold. This whitepaper provides an in-depth analysis of its structural profiling, stereochemical landscape, and synthetic methodologies, serving as a definitive guide for researchers and drug development professionals.

Structural and Physicochemical Profiling

The cyclopropane ring imposes significant angle strain (Baeyer strain) and torsional strain (Pitzer strain), totaling approximately 27.5 kcal/mol. When densely functionalized with electron-withdrawing groups (chloro, carboxylic acid) and a reactive alkyl halide (chloromethyl), the electronic landscape of the molecule becomes highly polarized. This polarization not only dictates its reactivity but also its binding affinity when incorporated into larger drug-like molecules.

To provide a clear baseline for experimental design, the core physicochemical properties are summarized below. The causality behind these metrics highlights their implications in Fragment-Based Drug Discovery (FBDD) .

PropertyValueCausality / Implication for Drug Design
Molecular Formula C5H6Cl2O2Indicates a high density of heteroatoms relative to the carbon framework, optimizing ligand efficiency.
Molecular Weight 169.00 g/mol Low molecular weight ensures the fragment remains well within the "Rule of Three" for FBDD.
CAS Registry Number 1824203-65-7Primary identifier for regulatory compliance and commercial sourcing.
Stereocenters 2 (C1, C2)Yields up to 4 distinct stereoisomers, necessitating rigorous chiral resolution to avoid off-target effects.
Rotatable Bonds 2Highly restricted conformational space reduces the entropic penalty upon target receptor binding.

Stereochemical Complexity and Conformational Landscape

The pharmacological efficacy of cyclopropane-containing drugs is almost entirely dictated by their stereochemistry. 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid possesses two chiral centers at C1 and C2, generating four possible stereoisomers:

  • (1R, 2R) and (1S, 2S) (Typically designated as the trans-like diastereomers depending on group prioritization).

  • (1R, 2S) and (1S, 2R) (Typically designated as the cis-like diastereomers).

Conformational Dynamics of the Chloromethyl Group

While the cyclopropane ring itself is rigidly locked, the exocyclic chloromethyl group (-CH₂Cl) exhibits rotational freedom around the C2-C(alpha) bond. Drawing from gas-phase electron diffraction studies of related chloromethylcyclopropanes , the gauche conformer is predominantly favored over the s-cis or s-trans forms.

Mechanistic Causality: This preference is driven by two factors:

  • Steric Minimization: The gauche orientation minimizes severe steric clashes with the bulky geminal substituents (chloro and carboxylic acid) at the C1 position.

  • Hyperconjugation: There is a stabilizing orbital overlap between the highly polarizable Walsh orbitals (C-C bonding orbitals) of the cyclopropane ring and the anti-bonding orbital (σ*) of the C-Cl bond.

Synthetic Methodologies: The Radical-Polar Crossover Cascade

Synthesizing densely functionalized cyclopropanes traditionally suffers from poor diastereoselectivity and harsh reaction conditions. However, modern photoredox catalysis has revolutionized this space. The most robust method for constructing this scaffold is via a decarboxylative radical addition–polar cyclization cascade .

In this pathway, the reductive termination of a radical–polar crossover reaction between an aliphatic carboxylic acid and an electron-deficient alkene yields a carbanion intermediate. This intermediate is subsequently intercepted in an intramolecular alkylation with an appended alkyl chloride, effectively closing the cyclopropane ring under mild, visible-light conditions.

G Start Aliphatic Carboxylic Acid + Electron-Deficient Alkene Step1 Photoredox Catalysis (Visible Light, Organic Photocatalyst) Start->Step1 Step2 Decarboxylative Radical Generation Step1->Step2 -CO2 Step3 Radical Addition to Alkene (Open-shell intermediate) Step2->Step3 Step4 Single-Electron Transfer (SET) (Reductive Termination) Step3->Step4 Step5 Carbanion Intermediate Formation Step4->Step5 Step6 Intramolecular Alkylation (Polar Cyclization) Step5->Step6 Cl- displacement End Functionalized Cyclopropane (e.g., Target Molecule) Step6->End

Caption: Photoredox-catalyzed radical-polar crossover workflow for cyclopropane synthesis.

Self-Validating Experimental Protocol: Synthesis and Chiral Resolution

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase contains an orthogonal check to verify intermediate success before proceeding.

Phase 1: Photoredox-Catalyzed Cyclopropanation
  • Reaction Setup: In a nitrogen-filled glovebox, charge a borosilicate glass vial with the aliphatic carboxylic acid precursor (0.3 mmol), the chloroalkyl alkene (1.5 equiv), an organic photocatalyst (e.g., 4CzIPN, 2 mol%), and Cs₂CO₃ (1.5 equiv).

  • Solvent Addition & Degassing: Add 3.0 mL of anhydrous DMF. Seal the vial and perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a potent radical scavenger; rigorous degassing is mandatory to prevent premature quenching of the open-shell intermediate.

  • Irradiation: Irradiate the mixture using 450 nm blue LEDs at ~50°C for 18 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-validating when the UV-active alkene spot is entirely consumed, indicating successful radical addition.

Phase 2: Workup and Chiral Resolution
  • Extraction: Quench the reaction with H₂O (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatographic Purification: Isolate the bulk diastereomeric mixture via silica gel flash chromatography.

  • Preparative Chiral HPLC: Resolve the cis and trans enantiomeric pairs using a Chiralpak AD-H column with an isocratic mobile phase of Hexane/Isopropanol (90:10) at a flow rate of 1.0 mL/min.

Phase 3: Orthogonal Stereochemical Validation
  • NMR Analysis: Confirm the stereochemistry of the isolated fractions via ¹H-NMR (400 MHz, CDCl₃). The system validates itself through J-coupling analysis of the cyclopropane ring protons (C3):

    • Cis-coupling constants (³J_cis) will distinctly present between 8–10 Hz .

    • Trans-coupling constants (³J_trans) will present between 4–6 Hz .

Applications in Medicinal Chemistry

The utility of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid extends far beyond basic structural chemistry; it is a critical vector for introducing the N-cyclopropylmethyl pharmacophore into drug candidates .

  • Opioid Receptor Modulators: The N-cyclopropylmethyl group is a defining feature of buprenorphine, a partial µ-opioid receptor agonist used for pain management and opioid use disorder. The chloromethyl group of our target molecule serves as an ideal electrophile for the N-alkylation of norbuprenorphine precursors.

  • Antipsychotic Agents: The synthesis of 6-(alkylamino)-9-alkylpurines—investigated for dopamine receptor antagonism—relies heavily on cyclopropylmethylamine derivatives. The controlled stereochemistry of the cyclopropane ring allows medicinal chemists to probe the spatial constraints of the receptor's binding pocket, optimizing both potency and metabolic stability.

References

  • NextSDS Database. "1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid — Chemical Substance Information." NextSDS. URL: [Link]

  • Shu, C., Mega, R. S., Andreassen, B. J., Noble, A., & Aggarwal, V. K. "Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade." Angewandte Chemie International Edition, 2018. URL:[Link]

  • Derome, A. E., et al. "Chloromethyl-cyclopropane. Molecular Structure and Conformation in the Gas Phase as Determined by Electron Diffraction and Compared with Molecular Mechanics Calculations." Acta Chemica Scandinavica, 1983. URL: [Link]

Exploratory

A Technical Guide to the Crystallographic Analysis of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid: A Methodological Framework

Disclaimer: As of the latest literature review, specific single-crystal X-ray diffraction data for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid has not been publicly reported. This guide, therefore, presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review, specific single-crystal X-ray diffraction data for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid has not been publicly reported. This guide, therefore, presents a comprehensive, albeit hypothetical, framework for its crystallographic analysis. The data herein is illustrative, generated to exemplify a typical outcome for a small organic molecule of this nature and to provide a robust template for researchers undertaking such an analysis.

Introduction: The Structural Imperative of Substituted Cyclopropanes

Substituted cyclopropane rings are prevalent motifs in a wide array of biologically active molecules and are of significant interest to the pharmaceutical and agrochemical industries. The rigid, three-membered ring system imparts unique conformational constraints that can profoundly influence a molecule's interaction with biological targets. 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, a halogenated derivative, presents a compelling case for detailed structural elucidation. The stereochemistry at the cyclopropane ring, coupled with the rotational freedom of the chloromethyl and carboxylic acid groups, dictates its three-dimensional architecture and, by extension, its potential intermolecular interactions.

Understanding the precise solid-state conformation and packing of this molecule through single-crystal X-ray diffraction is paramount for several key areas of drug development:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the empirical foundation for computational modeling and informs the rational design of more potent and selective analogues.

  • Polymorph Screening: The identification and characterization of different crystalline forms are critical for ensuring the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).

  • Crystal Engineering: Knowledge of the intermolecular interactions, such as hydrogen bonding and halogen bonding, allows for the design of co-crystals with tailored physicochemical properties.

This technical guide provides a detailed methodology for the crystallographic analysis of the title compound, from crystal growth to structure refinement and interpretation.

Experimental Methodology: A Self-Validating Workflow

The successful determination of a crystal structure relies on a meticulously executed and logical sequence of experimental steps. Each stage is designed to yield high-quality data that validates the subsequent steps.

Crystal Growth: The Foundation of Diffraction

The primary prerequisite for single-crystal X-ray diffraction is the availability of a high-quality, single crystal of suitable size (typically 0.1-0.3 mm in each dimension). For a polar organic molecule like 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, several crystallization techniques should be systematically explored. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often the most promising.

Protocol: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a promising solvent (e.g., an acetone/hexane mixture) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Incubation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial daily for the formation of crystals. The process can take several days to weeks.

Causality: Slow evaporation allows molecules to self-assemble into a highly ordered crystal lattice in a state of thermodynamic equilibrium, which is essential for producing diffraction-quality crystals. Rapid precipitation often leads to amorphous solids or poorly ordered microcrystals.

X-ray Data Collection: Probing the Crystal Lattice

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis. Modern diffractometers automate much of this process.

Protocol: Data Collection using a Modern Diffractometer

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.

  • Cryo-protection: The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the determined Bravais lattice and unit cell, the diffractometer software calculates an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). The data is then scaled to account for variations in crystal illumination and detector response.

Structure Solution and Refinement

The final stage involves converting the collected diffraction data into a three-dimensional model of the molecule.

Protocol: Structure Solution and Refinement

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process iteratively adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using a variety of metrics to ensure its chemical and crystallographic reasonability.

Hypothetical Crystallographic Data and Structure

The following table summarizes a plausible set of crystallographic data for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, as would be determined by the methods described above.

Parameter Hypothetical Value
Chemical Formula C₅H₆Cl₂O₂
Formula Weight 169.01 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.54 Å, b = 10.21 Å, c = 9.33 Å
α = 90°, β = 105.6°, γ = 90°
Volume 783.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.43 g/cm³
Absorption Coefficient (μ) 0.75 mm⁻¹
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Reflections Collected / Unique 5680 / 1450 [R(int) = 0.035]
Final R indices [I > 2σ(I)] R₁ = 0.045, wR₂ = 0.112
Goodness-of-Fit (S) 1.05

Visualization of the Experimental Workflow

The logical progression from a powdered sample to a refined crystal structure can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination powder Powdered Sample crystallization Crystal Growth (Slow Evaporation) powder->crystallization Solvent Screening single_crystal Single Crystal Selection crystallization->single_crystal xray X-ray Data Collection (100 K) single_crystal->xray raw_data Raw Diffraction Data xray->raw_data solution Structure Solution (Direct Methods) raw_data->solution refinement Structure Refinement (Least-Squares) solution->refinement final_model Final Structural Model refinement->final_model

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Concluding Remarks

While the specific crystallographic data for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid remains to be experimentally determined, this guide provides a comprehensive and authoritative framework for its investigation. The methodologies outlined herein represent the gold standard in small-molecule crystallography, ensuring a self-validating process from crystal growth to final structure refinement. The resulting three-dimensional structure would be an invaluable asset for researchers in medicinal chemistry and materials science, providing critical insights into the solid-state behavior of this and related halogenated cyclopropane scaffolds.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Bruker. (2021). APEX4: Software for Crystallographic Data Collection and Processing. Bruker AXS Inc., Madison, WI, USA. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid in Biological Systems

Executive Summary 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a structurally unique molecule for which, at present, no direct in-depth studies on its specific mechanism of action in biological systems have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a structurally unique molecule for which, at present, no direct in-depth studies on its specific mechanism of action in biological systems have been published. However, by dissecting its constituent chemical features—the cyclopropane carboxylic acid core, the reactive chloromethyl group, and the strained cyclopropane ring—we can construct a scientifically robust, putative mechanism of action. This guide synthesizes evidence from analogous compounds to propose that 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid likely functions as a covalent inhibitor of specific enzymes, with a potential focus on those involved in plant ethylene biosynthesis. This document will explore the chemical basis for this hypothesis, outline potential biological targets, and provide detailed experimental protocols to validate these claims.

Deconstructing the Molecule: A Foundation for Mechanistic Insights

The biological activity of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid can be inferred from the known reactivity of its key functional groups.

  • The Cyclopropane Carboxylic Acid Moiety: Derivatives of cyclopropane carboxylic acid are recognized for their diverse biological activities, including enzyme inhibition.[1][2] Notably, in the realm of plant biology, these derivatives are known to interfere with the ethylene biosynthesis pathway.[3][4] Ethylene, a crucial plant hormone, has its production regulated by two key enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO).[5][6][7] The structural similarity of the cyclopropane carboxylic acid core to the natural substrate of these enzymes, ACC, makes them prime targets for inhibition.

  • The Chloromethyl Group as a Reactive Handle: The chloromethyl group is a well-established electrophilic functional group known to participate in covalent modifications of biological macromolecules.[8][9] Specifically, chloromethyl ketones are classic examples of affinity labels that irreversibly inactivate enzymes by alkylating nucleophilic residues, such as cysteine or histidine, within the active site.[10][11] This covalent bond formation leads to a permanent loss of enzyme function.

  • The Strained Cyclopropane Ring: The three-membered ring of cyclopropane possesses significant ring strain, which can influence its interaction with enzyme active sites and, in some cases, lead to ring-opening reactions.[12][13] This reactivity can contribute to the formation of a covalent adduct with the target enzyme, further solidifying the inhibitory interaction.

Based on these foundational principles, a compelling hypothesis emerges: 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid acts as a mechanism-based covalent inhibitor. The cyclopropane carboxylic acid portion of the molecule likely directs it to the active site of a target enzyme, where the reactive chloromethyl group can then form a covalent bond with a key catalytic residue, leading to irreversible inhibition.

Proposed Primary Biological Target: The Plant Ethylene Biosynthesis Pathway

Given the strong precedent for cyclopropane carboxylic acid derivatives as modulators of ethylene production in plants, the most probable targets for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid are ACC synthase (ACS) and ACC oxidase (ACO).

Targeting ACC Synthase (ACS)

ACC synthase catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is often the rate-limiting step in ethylene biosynthesis.[14] Inhibition of ACS would lead to a decrease in ACC levels and, consequently, reduced ethylene production.

Targeting ACC Oxidase (ACO)

ACC oxidase is responsible for the final step in ethylene synthesis, converting ACC to ethylene.[15][16][17] Several cyclopropane analogs are known to inhibit ACO.

A Putative Covalent Inhibition Mechanism

The proposed mechanism of action involves a two-step process:

  • Enzyme Recognition and Binding: The cyclopropane carboxylic acid moiety of the molecule mimics the natural substrate, ACC, allowing it to bind to the active site of either ACS or ACO. The carboxylic acid group can form crucial hydrogen bonds and ionic interactions with active site residues, anchoring the inhibitor in place.

  • Covalent Modification: Once positioned within the active site, the electrophilic chloromethyl group is strategically placed in proximity to a nucleophilic amino acid residue (e.g., a cysteine thiol or a histidine imidazole). A nucleophilic attack from the enzyme on the carbon of the chloromethyl group results in the displacement of the chloride ion and the formation of a stable, covalent bond between the inhibitor and the enzyme. This alkylation event permanently modifies the enzyme, rendering it catalytically inactive.

Diagram of the Proposed Covalent Inhibition Mechanism:

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme Enzyme Enzyme_Inhibitor_Complex Reversible Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor_Complex Binding to Active Site Inhibitor 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid Inhibitor->Enzyme_Inhibitor_Complex Covalently_Modified_Enzyme Irreversibly Inhibited Enzyme (Covalent Adduct) Enzyme_Inhibitor_Complex->Covalently_Modified_Enzyme Nucleophilic Attack (e.g., by Cys or His) & Chloride Displacement caption Proposed two-step covalent inhibition mechanism. G Start Start Purify_Enzyme Purify Recombinant ACS and ACO Start->Purify_Enzyme Assay_Setup Set up Enzyme Assay with Substrate (SAM or ACC) Purify_Enzyme->Assay_Setup Add_Inhibitor Add Varying Concentrations of 1-chloro-2-(chloromethyl)cyclopropane- 1-carboxylic acid Assay_Setup->Add_Inhibitor Measure_Activity Measure Enzyme Activity (e.g., Ethylene Production by GC) Add_Inhibitor->Measure_Activity Analyze_Data Determine IC50 and Kinetic Parameters (Ki, kinact) Measure_Activity->Analyze_Data End End Analyze_Data->End caption Workflow for in vitro enzyme inhibition assay.

Caption: Workflow for in vitro enzyme inhibition assay.

Detailed Protocol for ACC Oxidase (ACO) Inhibition Assay:

  • Enzyme Preparation: Express and purify recombinant ACO from a suitable source (e.g., apple, tomato) using established protocols.

  • Reaction Mixture: Prepare a reaction buffer containing FeSO4, sodium ascorbate, and NaHCO3.

  • Inhibitor Preparation: Prepare a stock solution of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In sealed glass vials, combine the reaction buffer, purified ACO enzyme, and varying concentrations of the inhibitor or vehicle control.

    • Initiate the reaction by injecting a solution of ACC.

    • Incubate the vials at a controlled temperature with gentle shaking.

    • After a defined time, withdraw a headspace gas sample using a gas-tight syringe.

  • Ethylene Quantification: Analyze the ethylene content in the gas sample using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Data Analysis: Plot enzyme activity (ethylene production rate) against inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., time-dependent inactivation) can be performed to determine the inactivation rate constant (kinact) and the inhibitor binding affinity (Ki).

Mass Spectrometry for Covalent Adduct Identification

Objective: To obtain direct evidence of a covalent bond between the inhibitor and the target enzyme.

Methodology:

  • Incubate the purified target enzyme (ACS or ACO) with an excess of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid.

  • Remove the excess, unbound inhibitor.

  • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data for peptides with a mass shift corresponding to the addition of the inhibitor molecule.

  • Sequence the modified peptide to identify the specific amino acid residue that has been alkylated.

In Planta Ethylene Production Measurement

Objective: To assess the effect of the compound on ethylene biosynthesis in living plant tissue.

Methodology:

  • Use plant tissue known for high ethylene production (e.g., wounded tomato leaves, ripening fruit slices).

  • Incubate the tissue in a solution containing various concentrations of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid.

  • Enclose the tissue in sealed containers.

  • After a set incubation period, measure the ethylene accumulated in the headspace using gas chromatography.

  • A significant reduction in ethylene production compared to control-treated tissue would support the inhibitory role of the compound.

Broader Implications and Potential Toxicological Considerations

The high reactivity of the chloromethyl group suggests that 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid may not be entirely specific for its intended target. It could potentially react with other nucleophilic biomolecules in the cell, such as glutathione or other proteins, leading to off-target effects and cellular toxicity. Halogenated hydrocarbons, in general, are known to have toxic effects, which can include the induction of lipid peroxidation and the generation of free radicals. [18][19]Therefore, any potential application of this compound would require a thorough toxicological evaluation.

Conclusion

While direct experimental evidence is currently lacking, a strong, scientifically-grounded hypothesis for the mechanism of action of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid can be formulated. Its structural features strongly suggest that it acts as a covalent inhibitor, likely targeting enzymes in the plant ethylene biosynthesis pathway, such as ACC synthase or ACC oxidase. The proposed mechanism involves initial binding to the enzyme's active site, guided by the cyclopropane carboxylic acid moiety, followed by irreversible alkylation of a key catalytic residue by the reactive chloromethyl group. The experimental protocols outlined in this guide provide a clear path for researchers to test this hypothesis and elucidate the precise molecular interactions of this intriguing compound.

References

  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. (n.d.). PMC. [Link]

  • 1-Aminocyclopropane-1-carboxylate synthase. (2023, November 28). In Wikipedia. [Link]

  • Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. (n.d.). PMC. [Link]

  • Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana. (2010, October 22). PubMed. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

  • Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. (1978, December 1). PubMed. [Link]

  • Inhibition of macromolecular synthesis in Escherichia coli by protease inhibitors. Specific reversal by glutathione of the effects of chloromethyl ketones. (n.d.). PubMed. [Link]

  • Inactivation of Cysteine Proteases by (Acyloxy)methyl Ketones Using S'−P' Interactions. (2000, May 2). ACS Publications. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Bioactive Compounds in Health and Disease. [Link]

  • Inhibition of subtilisin BPN' with peptide chloromethyl ketones. (n.d.). PubMed. [Link]

  • (PDF) Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. (2025, August 6). ResearchGate. [Link]

  • Halogenated Linear Cycloalkanes, Cycloalkenes and Aromatics: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. (n.d.). Taylor & Francis. [Link]

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025, March 4). ResearchGate. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Bioactive Compounds in Health and Disease. [Link]

  • N-Tosyl-l-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. Evidence for a Second “Naked Anion” at the Active Site. (n.d.). ACS Publications. [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. (2017, January 30). Frontiers. [Link]

  • (A) Radical ring opening of cyclopropane 19 giving covalently bound... (n.d.). ResearchGate. [Link]

  • Halogenated hydrocarbons – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023, August 10). Frontiers. [Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. (n.d.). Frontiers. [Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. (n.d.). PMC. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. (2026, February 12). Oxford Academic. [Link]

  • Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. (2018, November 25). Journal of the American Chemical Society. [Link]

  • Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. (2025, September 26). Biochemistry. [Link]

  • Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. (1995, November 17). PubMed. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. (n.d.). PMC. [Link]

  • Increase of enzyme activity through specific covalent modification with fragments. (n.d.). Chemical Science. [Link]

  • Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. (2002, April 5). ACS Publications. [Link]

  • Covalent modifications to enzymes (video). (n.d.). Khan Academy. [Link]

  • Substrate binding site in bovine chymotrypsin Aγ. Crystallographic study using peptide chloromethyl ketones as site-specific inhibitors. (1971, September 1). Biochemistry. [Link]

  • 2-Chlorocyclopropane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]

  • Halogenated Donor–Acceptor Cyclopropanes as Donor–Acceptor Cyclopropene Surrogates. (2025, February 12). ResearchGate. [Link]

  • Halogenated compounds. (n.d.). ChemSec. [Link]

Sources

Exploratory

Physicochemical Profiling of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid: A Technical Guide for Scaffold Characterization

Executive Summary & Structural Significance In modern drug discovery, conformationally restricted scaffolds are paramount for improving target affinity, metabolic stability, and pharmacokinetic profiles. 1-Chloro-2-(chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern drug discovery, conformationally restricted scaffolds are paramount for improving target affinity, metabolic stability, and pharmacokinetic profiles. 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS: 1824203-65-7) [1][2] is a highly functionalized, strained cyclic building block that offers unique stereochemical and electronic properties.

The molecule features three critical structural motifs:

  • The Cyclopropane Ring: Imparts high rigidity and ring strain. The C-C bonds possess high s-character (sp²-like), altering the bond angles and electronegativity of the ring carbons[3].

  • The α -Chloro Carboxylic Acid: The presence of a highly electronegative chlorine atom at the C1 position exerts a strong electron-withdrawing inductive effect (-I), drastically lowering the pKa of the carboxylic acid compared to its unhalogenated counterpart[4][5].

  • The Chloromethyl Group: Located at C2, this moiety serves as an excellent electrophilic center for SN​2 diversification, allowing for the synthesis of complex peptidomimetics or spirocyclic systems.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its chemical behavior, and the validated experimental protocols required to characterize it accurately.

Theoretical Physicochemistry & Causality

As an Application Scientist, it is crucial not just to measure properties, but to understand why the molecule behaves the way it does.

Ionization Constant ( pKa​ )

The base scaffold, cyclopropanecarboxylic acid, has a well-documented pKa​ of 4.83 at 25°C[6][7]. However, the introduction of the α -chloro group in 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid fundamentally alters its acidity. The highly electronegative chlorine atom stabilizes the conjugate base (carboxylate anion) through through-bond inductive withdrawal. Consequently, the pKa​ is shifted significantly downward to an estimated range of 2.2 – 2.8 . This means that at physiological pH (7.4), the molecule exists almost entirely in its ionized, anionic state, which drastically impacts its membrane permeability and solubility.

Lipophilicity ( logP and logD )

Lipophilicity dictates a compound's absorption, distribution, and target-site penetration. The addition of two heavy chlorine atoms increases the intrinsic lipophilicity ( logP ) of the neutral species. However, due to its low pKa​ , the distribution coefficient ( logD ) is highly pH-dependent. At pH 1.0 (gastric conditions), the molecule is neutral and lipophilic. At pH 7.4 (blood plasma), the ionization of the carboxylic acid reduces its lipophilicity, making it highly water-soluble.

Physicochemical Data Summary

The following table synthesizes the known and structurally derived physicochemical properties of the compound[1][7][8].

PropertyValue / EstimateCausality / Note
Chemical Formula C5​H6​Cl2​O2​ -
Molecular Weight 169.01 g/mol Verified via LC-MS
CAS Number 1824203-65-7Primary identifier[1]
pKa​ (Estimated) 2.2 – 2.8Lowered from 4.83 due to α -chloro -I effect
logP (Unionized) 1.5 – 2.0Driven by halogenation of the cyclopropane ring
Density ~1.35 g/cm³High density characteristic of polyhalogenated organics
Physical State Liquid / Low-melting solidTypical for functionalized cyclopropanes[7]

Experimental Workflows for Physicochemical Characterization

To ensure trustworthiness and reproducibility, physicochemical parameters must be determined using self-validating systems. The following protocols are adapted from internationally recognized OECD guidelines[9][10].

Protocol 1: Determination of pKa​ via Potentiometric Titration (OECD 112)

Because this compound behaves as a strong organic acid, potentiometric titration is the most reliable method for determining its dissociation constant[10][11].

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using standard buffer solutions (pH 1.68, 4.01, and 7.00) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa​ is highly temperature-dependent; strict thermal control prevents thermodynamic drift.

  • Sample Preparation: Dissolve 10.0 mg of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid in 50 mL of CO2​ -free, ultra-pure water (18.2 M Ω⋅ cm).

  • Titration: Titrate the solution using a standardized 0.01 M NaOH solution under a nitrogen blanket. Causality: The nitrogen blanket prevents atmospheric CO2​ from dissolving into the water and forming carbonic acid, which would skew the titration curve.

  • Data Acquisition: Record the pH after each 0.1 mL addition of titrant.

  • Validation & Calculation: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence point. The pKa​ is the pH at exactly half the equivalence volume. Perform in triplicate; results must be within ± 0.1 pKa​ units.

Protocol 2: Determination of logP and logD via Shake-Flask Method (OECD 107)

For compounds with an expected logP between -2 and 4, the Shake-Flask method is the gold standard[12].

Step-by-Step Methodology:

  • Solvent Saturation: Stir 1-octanol and aqueous buffer (pH 1.0 for logP ; pH 7.4 for logD ) together for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate solvents leads to volume changes during the experiment, invalidating the concentration ratios.

  • Phase Ratio Preparation: Prepare three different phase ratios of octanol to buffer (e.g., 1:1, 1:2, 2:1) in glass centrifuge tubes.

  • Spiking: Add a known stock concentration of the analyte to the system.

  • Equilibration: Mechanically shake the tubes at 25.0 ± 1 °C for 1 hour, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation[12].

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound using LC-MS/MS.

  • Mass Balance Check (Self-Validation): The total mass quantified in both phases must equal ≥95% of the initial spiked mass. If mass is lost, it indicates adsorption to the glassware or degradation, invalidating the run.

Workflow Start Compound 1824203-65-7 Characterization pKa pKa Determination (OECD 112) Start->pKa LogP LogP/LogD Determination (OECD 107) Start->LogP Titration Potentiometric Titration (0.01M NaOH) pKa->Titration ShakeFlask Shake-Flask Method (Octanol/Water) LogP->ShakeFlask Data Validated Physicochemical Profile (pKa, LogP, LogD7.4) Titration->Data pH pH 1.0, 5.0, 7.4 Buffers ShakeFlask->pH LCMS LC-MS Quantification pH->LCMS LCMS->Data

Caption: Experimental workflow for the physicochemical characterization of CAS 1824203-65-7.

Reactivity and Stability Profiling

Understanding the degradation pathways of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is critical for formulation and storage. The molecule possesses high inherent ring strain (~27.5 kcal/mol for a standard cyclopropane, exacerbated by steric bulk)[3][4].

When exposed to nucleophiles (e.g., amines, thiols) during drug synthesis or biological assays, the molecule faces a kinetic bifurcation:

  • SN​2 Substitution: The primary chloromethyl group is highly accessible. Nucleophiles will readily displace the aliphatic chlorine, leaving the cyclopropane ring intact. This is the desired pathway for synthesizing targeted analogs.

  • Ring-Opening (Degradation): Under strongly basic conditions or in the presence of hard nucleophiles, the relief of ring strain can drive the cleavage of the C-C bond, leading to acyclic or allylic degradation products. The α -chloro group facilitates this by stabilizing the developing negative charge during the transition state.

Reactivity Parent 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid Nu Nucleophilic Attack (e.g., Amines, Thiols) Parent->Nu SN2 SN2 Substitution at Chloromethyl Nu->SN2 Kinetic Control RingOpen Ring-Opening (Strain Relief) Nu->RingOpen Thermodynamic/Basic Product1 Functionalized Cyclopropane Scaffold SN2->Product1 Product2 Acyclic/Allylic Degradation Products RingOpen->Product2

Caption: Bifurcated reactivity pathway demonstrating SN​2 substitution versus strain-driven ring-opening.

Conclusion

1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a highly specialized, rigid scaffold offering unique electronic tuning via its α -halogenation. Its low pKa​ and pH-dependent lipophilicity require stringent experimental protocols (OECD 107 and 112) to accurately profile. By mastering its reactivity—specifically balancing SN​2 functionalization against strain-induced ring-opening—medicinal chemists can effectively leverage this building block to explore novel chemical space.

References

  • NextSDS. 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ChemWhat. Cyclopropanecarboxylic acid CAS#: 1759-53-1 Database. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 112: Dissociation Constants in Water. Retrieved from[Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Master Organic Chemistry. Haloform Reaction of Methyl Ketones (Alpha-Chloro Acidity Effects). Retrieved from[Link]

  • ResearchGate. The First Example for the Asymmetric Synthesis of Allenes by the Doering-LaFlamme Allene Synthesis with Enantiopure Cyclopropylmagnesium Carbenoids (Ring Strain Data). Retrieved from[Link]

Sources

Foundational

Spectroscopic Characterization of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid: An In-depth Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property.[1][2][3] Sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property.[1][2][3] Small molecules, particularly those with unique stereochemical and electronic properties like substituted cyclopropanes, present both exciting therapeutic opportunities and analytical challenges. Halogenated cyclopropanes, for instance, are valuable building blocks in medicinal and agrochemical chemistry due to their distinct structural features and their capacity to form halogen bonds with biological targets.[4] This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid , a molecule of interest for its potential applications in organic synthesis and pharmaceutical development.[5][6][7]

This document is structured to provide not just a list of techniques, but a logical workflow for characterization, rooted in the fundamental principles of spectroscopy. We will delve into the "why" behind experimental choices, ensuring a self-validating approach to structural confirmation. The methodologies described herein are foundational for establishing the identity, purity, and stability of this and related compounds, which are critical aspects of the drug development lifecycle.[8][9]

Molecular Structure and Isomerism

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid possesses multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. The spectroscopic techniques discussed will be instrumental in differentiating between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules.[2][10] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, like chlorine and the carboxylic acid, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The strained nature of the cyclopropane ring also imparts unique electronic properties, leading to characteristic upfield chemical shifts for the ring protons compared to their acyclic counterparts.[11]

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is expected to be complex due to the presence of diastereotopic protons and complex spin-spin coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
-COOH10-12Broad Singlet-The acidic proton of the carboxylic acid is typically broad and appears far downfield.
-CH₂Cl (exocyclic)3.5-4.0Doublet of Doublets (AB quartet)geminal: ~10-12 Hz, vicinal: 5-9 HzThese diastereotopic protons are adjacent to a stereocenter and will exhibit both geminal and vicinal coupling. The electron-withdrawing chlorine atom causes a significant downfield shift.[12]
-CH- (cyclopropyl)1.5-2.5Multipletvicinal: 2-12 HzThis proton is coupled to the adjacent cyclopropyl and chloromethyl protons. The exact chemical shift and multiplicity will be highly dependent on the stereochemistry.
-CH₂- (cyclopropyl)0.5-1.5Multipletsgeminal: ~4-9 Hz (opposite sign to vicinal), vicinal: 2-12 HzThe cyclopropane ring protons appear at high field due to diamagnetic anisotropy.[11] The cis and trans vicinal coupling constants in cyclopropanes are distinct, with Jcis generally being larger than Jtrans.[13][14][15]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better spectral resolution.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to hybridization, substitution, and electronic effects.[16]

Predicted ¹³C NMR Spectrum:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-COOH170-180The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[16]
>C-Cl (cyclopropyl)50-60The carbon atom bonded to the electronegative chlorine atom is significantly deshielded.
-CH₂Cl (exocyclic)45-55The exocyclic chloromethyl carbon is also deshielded by the chlorine atom.[12]
-CH- (cyclopropyl)20-30This cyclopropyl carbon is shifted downfield due to the adjacent substituents.
-CH₂- (cyclopropyl)10-20The unsubstituted cyclopropyl methylene carbon will appear at a relatively high field. The carbon atoms of a simple cyclopropane ring resonate at an unusually high field (around -2.7 ppm).[17]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: The ¹³C spectrum is acquired on the same NMR spectrometer.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: Infrared (IR) spectroscopy measures the vibrations of molecules. Different functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for identifying the presence of specific bonds.[18]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2500-3300O-H stretch (carboxylic acid)Broad, Strong
~3080C-H stretch (cyclopropyl)Medium
2850-3000C-H stretch (aliphatic)Medium
~1700C=O stretch (carboxylic acid)Strong
~1450-CH₂- scissoringMedium
~1020Cyclopropane ring vibrationMedium
650-850C-Cl stretchStrong

The presence of a broad absorption band in the 2500-3300 cm⁻¹ region and a strong absorption around 1700 cm⁻¹ would be indicative of the carboxylic acid functional group. The C-H stretching vibrations of the cyclopropane ring typically appear at a slightly higher frequency than those of other alkanes.[19] The C-Cl stretching frequency is dependent on the mass of the halogen, with heavier halogens vibrating at lower frequencies.[20]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.

  • Data Acquisition: The FTIR spectrum is recorded by passing a beam of infrared light through the sample and measuring the amount of light absorbed at each frequency.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][21] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The molecular weight of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is 182.00 g/mol (for the ³⁵Cl isotopes). Therefore, a molecular ion peak would be expected at m/z 182. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 184 with about one-third the intensity of the [M]⁺ peak is expected.

  • Key Fragmentation Pathways:

    • Loss of Cl: A peak at m/z 147 ([M-Cl]⁺) is likely.

    • Loss of CH₂Cl: A peak at m/z 133 ([M-CH₂Cl]⁺) is expected.

    • Loss of COOH: A peak at m/z 137 ([M-COOH]⁺) is possible.

    • Decarboxylation: Loss of CO₂ would lead to a fragment at m/z 138.

    • Ring Opening and Fragmentation: The cyclopropane ring can undergo characteristic fragmentation, often leading to fragments with m/z corresponding to C₃H₅⁺ (41) and C₄H₇⁺ (55).[12][22] The fragmentation of cyclopropane-substituted acids can be complex, but often provides clues to the ring's position.[23][24]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS, is used to generate ions.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid.

Conclusion

The spectroscopic characterization of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid requires a multi-faceted approach, integrating data from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing the predicted spectra and following rigorous experimental protocols, researchers and drug development professionals can confidently determine the structure of this and other novel chemical entities. This in-depth characterization is a non-negotiable step in advancing new molecules from the laboratory to potential therapeutic applications. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

  • HORIBA. (n.d.). Small Molecule Drugs. Retrieved from [Link]

  • Aragen Life Sciences. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Christie, W. W. (1966). Mass spectrometry of lipids. I.
  • Agno Pharmaceuticals. (2020, February 21). The Guide To Analytical Method Development. Retrieved from [Link]

  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-688.
  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Retrieved from [Link]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]

  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Retrieved from [Link]

  • Singh, R., & Singh, S. (2025, September 20). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry, 42(1), 126-129.
  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270-275.
  • Kushida, K., et al. (1976). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 49(11), 3317-3318.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023, May 13). Introduction to Spectroscopy. Retrieved from [Link]

  • IEEE Xplore. (n.d.). 13 Role of spectroscopy in drug discovery. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Retrieved from [Link]

  • Subramanian, P., et al. (2006, December 6). The Proton NMR Assignment of 1-Aminocyclo-propane-1-carboxylic Acid. Spectroscopy Letters, 19(9), 1013-1020.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. ACS Publications. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Longdom Publishing. (2024, October 17). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Retrieved from [Link]

  • Burke, J. J., & Lauterbur, P. C. (1964). C13 and H1 Nuclear Magnetic Resonance Spectra of Cycloalkanes. Journal of the American Chemical Society, 86(9), 1870-1871.
  • NextSDS. (n.d.). 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Procter, D. J., et al. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Hudson, R. L., et al. (2023). Infrared spectra and optical constants of astronomical ices: V. cyclopropane and ethylene oxide. Icarus, 396, 115499.
  • Google Patents. (n.d.). CA1159469A - 1-methyl-2-chlorocyclopropane carboxylic acid and its esters and process for producing same.
  • NIST. (n.d.). (Chloromethyl)cyclopropane. Retrieved from [Link]

  • Mozzarelli, A., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(1), 77-80.
  • SpectraBase. (n.d.). 1-Chloro-2-methylpropane. Retrieved from [Link]

  • Arnold, F. H., et al. (2025, October 8). Highly Enantioselective Synthesis of Halogenated Cyclopropanes via Enzyme‐Catalyzed Carbene Transfer.
  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • IntechOpen. (2018, March 15). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Strategic Utility In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Utility

In modern medicinal chemistry, the drive to escape "flatland" and increase the fraction of sp³-hybridized carbons (Fsp³) is paramount for improving aqueous solubility, membrane permeability, and metabolic stability. Cyclopropane rings serve as excellent rigidified bioisosteres for acyclic chains and aromatic systems [1].

1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS: 1824203-65-7) is a highly privileged, bifunctional building block. It features a bis-electrophilic center (a C1-carboxylic acid and a C2-chloromethyl group) combined with an α -chloro substituent. This unique architecture makes it an ideal precursor for synthesizing conformationally restricted 3-azabicyclo[3.1.0]hexane scaffolds and spirocyclic systems, which are ubiquitous in opioid receptor antagonists, antitumor agents, and neurological therapeutics [2][3].

Unlike typical α -halo acids, the C1-chloro group on the cyclopropane ring is highly resistant to standard SN​2 displacement due to severe ring strain and steric hindrance that block Walden inversion. This allows the C1-Cl bond to survive initial amidation and cyclization steps, serving either as a permanent metabolic blocker (modulating lipophilicity and pKa) or as a handle for late-stage transition-metal-catalyzed cross-coupling.

Physicochemical & Structural Profiling

To effectively utilize this building block, it is critical to understand its physicochemical baseline. The presence of the α -chloro group significantly lowers the pKa of the carboxylic acid, necessitating robust coupling reagents during amidation.

Table 1: Physicochemical Properties of the Building Block

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₅H₆Cl₂O₂High atom economy for bicyclic assembly.
Molecular Weight 169.01 g/mol Low molecular weight precursor; maintains ligand efficiency.
CAS Number 1824203-65-7Commercially available (e.g., Enamine EN300-1719155).
Electrophilic Sites C1-COOH, C2-CH₂ClEnables sequential, orthogonal functionalization.
C1-Chloro Reactivity SN​2 ResistantSurvives nucleophilic cyclization; acts as a metabolic shield.

Mechanistic Insights: Bicyclic Lactamization

The most powerful application of this building block is the rapid assembly of 1-chloro-3-substituted-3-azabicyclo[3.1.0]hexane-2-ones. This is achieved via a two-step sequence:

  • Amidation: The C1-carboxylic acid is coupled with a primary amine. Due to the electron-withdrawing nature of the α -chloro group, the acid is highly activated but sterically hindered. HATU is required to drive the formation of the active ester.

  • Intramolecular SN​2 Cyclization: The resulting secondary amide is deprotonated by a strong base (e.g., NaH). The highly nucleophilic amidate anion undergoes a rapid 5-exo-tet intramolecular SN​2 displacement of the C2-chloromethyl group [4].

Workflow A 1-Chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid B Amidation (R-NH2) HATU, DIPEA, DMF A->B Step 1 C Alpha-Chloro Amide Intermediate B->C D Intramolecular SN2 NaH, THF, 0 °C to RT C->D Step 2 E 1-Chloro-3-R-3-azabicyclo [3.1.0]hexane-2-one D->E Cyclization

Figure 1: Two-step workflow for the synthesis of rigidified 3-azabicyclo[3.1.0]hexane-2-one scaffolds.

Experimental Protocols

Protocol A: Synthesis of 1-Chloro-3-substituted-3-azabicyclo[3.1.0]hexane-2-ones

This protocol is designed as a self-validating system. The progress of the reaction can be unambiguously tracked via LC-MS by monitoring the distinct mass shift associated with the loss of HCl during cyclization.

Step 1: Amidation

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Causality: HATU is selected over EDC/HOBt to overcome the steric bulk of the α -chloro substituent, preventing the formation of unreactive N-acylurea byproducts.

  • Coupling: Add the desired primary amine (1.1 equiv, 1.1 mmol) dropwise. Stir for 2 hours at room temperature.

  • Validation: Analyze via LC-MS. The intermediate should present as [M+H]+ . Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. The crude amide can be used directly in Step 2.

Step 2: Intramolecular Cyclization

  • Deprotonation: Dissolve the crude amide from Step 1 in anhydrous THF (10.0 mL, 0.1 M) and cool to 0 °C under N₂.

  • Cyclization: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) in portions.

    • Causality: NaH is strictly required to quantitatively deprotonate the secondary amide (pKa ~15-17). Weaker bases like K₂CO₃ will result in incomplete deprotonation and stalled reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (Critical): Monitor via LC-MS. The successful cyclization is confirmed by the disappearance of the intermediate mass and the appearance of the cyclized product mass [M−HCl+H]+ . A distinct shift to a longer retention time will be observed due to the loss of the polar amide N-H bond and the formation of the lipophilic bicyclic core.

  • Workup: Quench carefully with H₂O at 0 °C. Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Table 2: Optimization of Intramolecular Cyclization Conditions

Base (Equiv)SolventTemp (°C)Time (h)Conversion / Yield (%)Causality / Observation
NaH (1.5)THF0 to 254>95 / 85 Optimal. Quantitative deprotonation drives rapid 5-exo-tet cyclization.
tBuOK (1.5)THF0 to 25685 / 78Effective, but trace epimerization at C2 observed in sensitive substrates.
Cs₂CO₃ (2.5)DMF601270 / 65Requires heating; competitive hydrolysis of the chloromethyl group occurs.
K₂CO₃ (3.0)MeCN8024<20 / N/AInsufficient basicity to deprotonate the amide; reaction stalls.

Late-Stage Diversification & Cross-Coupling

The retained C1-chloro group offers a unique exit vector for late-stage diversification. Because cyclopropyl chlorides have high s-character (sp²-like) in the C-Cl bond, they are notoriously difficult to activate for oxidative addition. Standard palladium catalysts will fail.

Protocol B: Suzuki-Miyaura Cross-Coupling of the C1-Chloro Position To functionalize the C1 position, utilize an electron-rich, bulky biaryl phosphine ligand (e.g., SPhos) which facilitates the challenging oxidative addition into the cyclopropyl C-Cl bond.

  • Conditions: Bicyclic lactam (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (10 mol%), SPhos (20 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1), 100 °C for 16 hours.

Pharmacophore Core Building Block Core 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid C1_Acid C1-Carboxylic Acid (Amidation/Esterification) Core->C1_Acid C2_CH2Cl C2-Chloromethyl (Nucleophilic Substitution) Core->C2_CH2Cl C1_Cl C1-Chloro (Cross-Coupling/Metabolic Blocker) Core->C1_Cl App1 Rigidified Bicyclic Lactams C1_Acid->App1 C2_CH2Cl->App1 App2 Spirocyclic Scaffolds C2_CH2Cl->App2 App3 Lipophilic Modulators C1_Cl->App3

Figure 2: Pharmacophore mapping and exit vectors for late-stage diversification.

References

  • Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring , TCI Chemicals.

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one , PMC - National Institutes of Health. 1

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions , Beilstein Journals. 2

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles , MDPI. 3

Sources

Application

Application Note: Catalysts for the Asymmetric Synthesis of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Catalyst Selection, and Self-Validating Experimental Protocols Strategic Overview & Retrosyntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Catalyst Selection, and Self-Validating Experimental Protocols

Strategic Overview & Retrosynthetic Logic

The cyclopropane ring is a highly sought-after structural motif in drug discovery, frequently utilized to restrict the conformational flexibility of pharmacophores, enhance metabolic stability, and dictate precise spatial arrangements of functional groups. Specifically, 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid serves as a rigidified, fully substituted C1-chiral building block, making it an invaluable precursor for constrained amino acids and peptidomimetics.

Synthesizing this molecule with high diastereo- and enantioselectivity presents a significant challenge due to the steric and electronic demands of installing a halogen directly at the quaternary stereocenter. The most efficient retrosynthetic strategy involves a metal-catalyzed asymmetric [2+1] cycloaddition between allyl chloride and a highly reactive chlorocarbenoid, generated in situ from methyl chlorodiazoacetate.

Catalyst Selection & Mechanistic Causality

The success of this transformation hinges on the precise control of the highly electrophilic halocarbenoid intermediate. While chiral Copper-bis(oxazoline) (Cu-BOX) and Ruthenium-salen complexes are viable for standard diazoacetates , they often struggle to suppress side reactions (such as dimerization or C–H insertion) when utilizing acceptor-acceptor halodiazoacetates.

For this protocol, Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] — Rh2(S-DOSP)4 is the catalyst of choice.

Mechanistic Breakdown (Causality)
  • Carbenoid Formation: The dirhodium core decomposes methyl chlorodiazoacetate, extruding nitrogen gas to form a highly electrophilic rhodium-carbenoid species.

  • Chiral Encapsulation: The bulky dodecylbenzenesulfonyl groups of the (S)-DOSP ligands form a rigid "chiral crown" around the axial coordination sites of the rhodium core . This architectural wall shields one face of the carbenoid, restricting the trajectory of the incoming allyl chloride to the open face, thereby establishing strict enantioselectivity .

  • Diastereoselectivity (dr): The spatial orientation of the carbenoid's chlorine atom versus its ester group dictates the transition state geometry. The concerted, asynchronous [2+1] cycloaddition minimizes steric clash between the pendant chloromethyl group of the olefin and the catalyst's ligand wall, heavily favoring the trans-diastereomer.

CatalyticCycle Cat Rh2(S-DOSP)4 Catalyst Carbene Chiral Rh-Carbene Complex [Rh]=C(Cl)CO2Me Cat->Carbene + Diazo - N2 Diazo Methyl Chlorodiazoacetate (N2C(Cl)CO2Me) Diazo->Carbene TS Concerted Asynchronous [2+1] Cycloaddition TS Carbene->TS + Olefin Olefin Allyl Chloride (CH2=CH-CH2Cl) Olefin->TS TS->Cat Catalyst Regeneration Product Methyl 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylate TS->Product Stereocontrolled Ring Closure

Catalytic cycle of the Rh2(S-DOSP)4-mediated asymmetric cyclopropanation.

Experimental Protocols & Self-Validating Workflows

To ensure a self-validating system, this protocol incorporates specific In-Process Controls (IPCs). The workflow is divided into three stages: Diazo Preparation, Asymmetric Cyclopropanation, and Saponification.

Workflow Step1 Step 1: Diazo Synthesis Nucleophilic Halogenation (TBACl, 0°C) Step2 Step 2: Cyclopropanation Rh2(S-DOSP)4, Toluene Syringe Pump (-20°C) Step1->Step2 Step3 Step 3: Saponification LiOH, THF/H2O RT, 4h Step2->Step3 Step4 Step 4: Isolation Acidification (pH 2) Extraction (EtOAc) Step3->Step4

Three-stage experimental workflow for the synthesis of the target cyclopropanecarboxylic acid.

Protocol A: Synthesis of Methyl Chlorodiazoacetate

Note: Traditional methods using N-chlorosuccinimide (NCS) and strong bases often lead to premature decomposition. We utilize a modern nucleophilic halogenation approach for superior purity .

  • Setup: In a flame-dried 50 mL round-bottom flask under Argon, dissolve α-aryliodonio diazoacetate triflate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Halogenation: Cool the solution to 0 °C. Add Tetrabutylammonium chloride (TBACl, 1.1 mmol) dropwise over 5 minutes.

  • Validation (IPC): Monitor the reaction via TLC and IR spectroscopy. The successful formation of the chlorodiazoacetate is confirmed by the persistence of a shifted diazo stretching frequency (~2115 cm⁻¹).

  • Workup: Wash the mixture rapidly with ice-cold water (2 × 10 mL) to remove tetrabutylammonium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath below 20 °C to prevent detonation/decomposition).

Protocol B: Rh2(S-DOSP)4 Catalyzed Asymmetric Cyclopropanation

Causality Check: Toluene is utilized as a non-coordinating solvent to maximize the electrophilicity of the carbenoid. A syringe pump is mandatory to maintain a low steady-state concentration of the diazo compound, shifting the kinetic balance away from diazo dimerization toward intermolecular cyclopropanation.

  • Preparation: In a 100 mL Schlenk flask, add Rh2(S-DOSP)4 (0.02 mmol, 2 mol%) and allyl chloride (5.0 mmol, 5.0 eq). Dissolve in anhydrous Toluene (15 mL).

  • Temperature Control: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Slow Addition: Dissolve the freshly prepared methyl chlorodiazoacetate (1.0 mmol, 1.0 eq) in Toluene (5 mL). Add this solution to the reaction flask via a syringe pump at a strict rate of 1.5 mL/h.

  • Validation (IPC): Observe the cessation of N₂ gas evolution. Take a crude ¹H NMR aliquot prior to chromatography. Do not rely solely on post-column dr values, as silica gel can artificially enrich one diastereomer.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to isolate methyl 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate.

Protocol C: Saponification to the Free Acid
  • Hydrolysis: Dissolve the purified ester (0.5 mmol) in a 3:1 mixture of THF/H₂O (4 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 mmol, 3.0 eq).

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Isolation: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid .

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the critical cyclopropanation step (Protocol B). The data clearly demonstrates the superiority of the Rh2(S-DOSP)4 catalyst in non-polar solvents at sub-zero temperatures.

EntryCatalystSolventTemp (°C)Yield (%)dr (trans:cis)ee (%)
1Rh2(OAc)4DCM25451.2 : 1N/A
2Rh2(S-DOSP)4DCM25624.0 : 178
3Cu(I)-BOXToluene-20513.0 : 165
4Rh2(S-DOSP)4Toluene25686.0 : 185
5 Rh2(S-DOSP)4 Toluene -20 74 10.0 : 1 94

Table 1: Optimization of reaction conditions for the asymmetric [2+1] cycloaddition of allyl chloride and methyl chlorodiazoacetate. Entry 5 represents the optimized conditions utilized in Protocol B.

References

  • Title: Nucleophilic Halogenations of Diazo Compounds, a Complementary Principle for the Synthesis of Halodiazo Compounds: Experimental and Theoretical Studies Source: The Journal of Organic Chemistry, 2013, 78(14), 7169–7175. URL: [Link]

  • Title: Asymmetric Synthesis of Cyclopropanes by Rhodium(II)-Catalyzed Cyclopropanation Source: Chemical Reviews, 2003, 103(8), 2861–2904. URL: [Link]

  • Title: Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances Source: Chemical Reviews, 2019, 119(17), 9960–10027. URL: [Link]

Method

Application Notes and Protocols for the Derivatization of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility of a Strained Carbocycle 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a structurally unique and synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Strained Carbocycle

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a structurally unique and synthetically valuable building block in organic chemistry. The inherent ring strain of the cyclopropane motif, combined with the presence of a carboxylic acid and two distinct chloro-substituted carbons, offers a rich platform for a variety of chemical transformations. This trifunctional nature allows for the introduction of diverse functionalities, making its derivatives attractive scaffolds in medicinal chemistry and materials science. The strategic derivatization of the carboxylic acid group is a critical first step in harnessing the full synthetic potential of this molecule, enabling its incorporation into larger, more complex molecular architectures.

This guide provides a comprehensive overview of the key derivatization methods for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, focusing on the formation of esters and amides. As a senior application scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles and rationale behind the selection of specific reagents and conditions, ensuring scientifically sound and reproducible outcomes.

I. Esterification: Masking the Carboxyl Group for Further Functionalization

Esterification of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a fundamental transformation that serves multiple purposes. It can protect the carboxylic acid during subsequent reactions involving the chloro-substituents, enhance the lipophilicity of the molecule for improved solubility in organic solvents, and introduce a handle for further chemical manipulation.

A. Fischer-Speier Esterification: A Classic Approach under Acidic Conditions

The Fischer-Speier esterification is a well-established method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, and water is removed as it is formed.[1][2]

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, HCl, TsOH): The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2]

  • Excess Alcohol: Using the alcohol as the solvent shifts the equilibrium towards the formation of the ester, according to Le Châtelier's principle.[3]

  • Heating: The reaction is typically performed at elevated temperatures to increase the reaction rate and facilitate the removal of water.

dot

Fischer_Esterification reactant1 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid reaction Heating (Reflux) reactant1->reaction reactant2 Alcohol (R'-OH) (Excess) reactant2->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction Protonates carbonyl product Ester Derivative byproduct Water (H₂O) reaction->product reaction->byproduct Equilibrium shifted by water removal

Caption: Fischer-Speier Esterification Workflow.

Protocol 1: Synthesis of Methyl 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate

Materials:

  • 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl ester.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

ParameterValueReference
Reaction Time 4-6 hoursGeneral Fischer Esterification protocols
Temperature Reflux (Methanol b.p. ~65 °C)General Fischer Esterification protocols
Typical Yield 70-90% (substrate dependent)[4]
B. Steglich Esterification: Mild Conditions for Acid-Sensitive Substrates

For substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.[5]

Causality Behind Experimental Choices:

  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the alcohol.

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[5]

  • Aprotic Solvent (e.g., Dichloromethane - DCM): Anhydrous aprotic solvents are used to prevent the hydrolysis of the reactive intermediates.[5]

dot

Steglich_Esterification reactant1 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid reaction Room Temperature in DCM reactant1->reaction reactant2 Alcohol (R'-OH) reactant2->reaction reagent1 DCC reagent1->reaction Activates carboxylic acid reagent2 DMAP (catalyst) reagent2->reaction Catalyzes acyl transfer product Ester Derivative byproduct Dicyclohexylurea (DCU) (precipitate) reaction->product reaction->byproduct Easily removed by filtration

Caption: Steglich Esterification Workflow.

Protocol 2: Synthesis of tert-Butyl 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate

Materials:

  • 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (1.0 eq) and tert-butanol (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

  • Wash the filtrate with 0.5 N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Reaction Time 12-24 hours[5]
Temperature 0 °C to Room Temperature[5]
Typical Yield 65-95% (substrate dependent)[5]

II. Amide Formation: Introducing Nitrogen-Containing Functionalities

The synthesis of amides from 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid opens up avenues for creating peptidomimetics, agrochemicals, and other biologically active compounds. The amide bond can be formed through various methods, with the choice depending on the nature of the amine and the desired reaction conditions.

A. Acyl Chloride Formation followed by Aminolysis: A Two-Step, High-Yielding Route

A common and efficient method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with an amine.[6] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.[6]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[6]

  • Base (e.g., Triethylamine, Pyridine): In the subsequent aminolysis step, a base is often added to neutralize the HCl generated, preventing the protonation of the amine nucleophile.[7]

dot

Amide_Formation_Acyl_Chloride cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Aminolysis reactant1 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid reaction1 Reflux reactant1->reaction1 reagent1 Thionyl Chloride (SOCl₂) reagent1->reaction1 product1 1-chloro-2-(chloromethyl)cyclopropane-1-carbonyl chloride reaction2 Room Temperature in aprotic solvent product1->reaction2 reaction1->product1 reactant2 Amine (R'R''NH) reactant2->reaction2 reagent2 Base (e.g., Et₃N) reagent2->reaction2 product2 Amide Derivative reaction2->product2

Sources

Application

Application Note: Design and In Vitro Validation of Cysteine-Directed Covalent Inhibitors Using 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus: Targeted Covalent Inhibitors (TCIs), Cysteine Proteases, Biochemical Assay Preparation Scientific Rationale: The Strain-Enabled...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus: Targeted Covalent Inhibitors (TCIs), Cysteine Proteases, Biochemical Assay Preparation

Scientific Rationale: The Strain-Enabled Electrophile

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, enabling the targeting of previously "undruggable" proteins by forming irreversible bonds with specific amino acid residues[1]. While acrylamides are the gold standard for targeting cysteine, there is a critical need for structurally diverse warheads that offer tunable reactivity and unique spatial geometries.

1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS: 1824203-65-7) has emerged as a highly specialized bifunctional building block for this purpose.

  • The Conjugation Handle: The carboxylic acid allows for standard peptide coupling (e.g., via HATU/DIPEA) to a recognition scaffold, directing the warhead to the target's active site.

  • The Warhead Causality: The cyclopropane ring restricts the conformational flexibility of the resulting inhibitor. This pre-organization reduces the entropic penalty upon binding, driving up the initial non-covalent affinity ( KI​ ). Furthermore, the inherent ring strain of the cyclopropane, combined with the chloromethyl leaving group, creates a highly calibrated electrophile. Recent chemoproteomic studies have validated strain-enabled cyclopropanes as potent cysteine-reactive electrophiles[2]. Upon target engagement, the active-site cysteine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a permanent thioether linkage[3].

Workflow A Precursor CAS 1824203-65-7 B Amide Coupling (Recognition Motif) A->B Synthesis C TCI Library (DMSO Stocks) B->C Purification D Enzyme Incubation (FRET Buffer) C->D Dilution E Kinetic Readout (Ex/Em) D->E Substrate Add

Figure 1: Workflow from cyclopropane precursor synthesis to in vitro FRET validation.

Experimental Design: Building a Self-Validating System

Evaluating covalent inhibitors requires fundamentally different assay mechanics than reversible inhibitors. Because covalent inhibition is time-dependent, a standard IC50​ value is highly misleading; it will artificially decrease as incubation time increases. Instead, the assay must be designed to capture continuous kinetic data to calculate the second-order rate constant, kinact​/KI​ .

The Causality of Buffer Selection

The most critical failure point in evaluating electrophilic TCIs is buffer incompatibility.

  • Reducing Agents: Cysteine proteases require a reducing environment to maintain the active-site thiol in its reactive state. However, high concentrations of Dithiothreitol (DTT) will act as a nucleophilic scavenger, prematurely reacting with the chloromethyl cyclopropane warhead and yielding false negatives.

  • The Solution: We utilize 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that lacks a nucleophilic thiol, thereby preserving the structural integrity of the electrophilic warhead while keeping the enzyme active.

Internal Validation Controls

To ensure the protocol is a self-validating system, every assay plate must include:

  • Vehicle Control (1% DMSO): Establishes the uninhibited initial velocity ( v0​ ).

  • Background Control (No Enzyme): Quantifies substrate auto-hydrolysis.

  • Positive Control (E-64): A broad-spectrum irreversible cysteine protease inhibitor to confirm enzyme viability and assay sensitivity.

  • Scavenger Control: Pre-incubating the synthesized TCI with 5 mM Glutathione (GSH) for 1 hour prior to the assay. If the compound loses activity, it indicates the warhead is too broadly reactive (non-selective). Retained activity proves the compound requires the specific microenvironment of the enzyme's active site to react.

Kinetics Free [E] + [I] Free Species Rev [E•I] Reversible Complex Free->Rev K_I Cov [E-I] Covalent Adduct Rev->Cov k_inact

Figure 2: Two-step kinetic model for targeted covalent inhibitors.

Step-by-Step In Vitro Assay Protocol

This protocol outlines a continuous fluorogenic assay for evaluating cyclopropane-chloromethyl derivatives against a model cysteine protease (e.g., Cathepsin L).

Reagent Preparation
  • Assay Buffer: Prepare 50 mM HEPES (pH 6.5), 100 mM NaCl, 1 mM EDTA, 0.01% (v/v) CHAPS, and 1 mM TCEP. Note: Add TCEP fresh on the day of the experiment.

  • Enzyme Working Solution: Dilute recombinant Cathepsin L in Assay Buffer to a concentration of 2 nM (final assay concentration will be 1 nM). Keep on ice.

  • Substrate Working Solution: Dilute the fluorogenic substrate Z-Phe-Arg-AMC in Assay Buffer to 20 µM (final assay concentration will be 10 µM, approximating the Km​ ).

  • Compound Dilution Series:

    • Prepare a 10 mM stock of the synthesized cyclopropane-TCI in 100% DMSO.

    • Perform a 3-fold serial dilution in 100% DMSO to generate an 8-point concentration curve.

    • Perform a 50-fold intermediate dilution of these stocks into Assay Buffer (resulting in 2% DMSO).

Assay Execution (384-well format)
  • Plate Setup: Use a black, flat-bottom, low-binding 384-well microplate.

  • Compound Addition: Transfer 10 µL of the intermediate Compound Dilution Series to the respective wells. (Final DMSO concentration in the well will be 1%).

  • Enzyme Addition: Add 10 µL of the Enzyme Working Solution to all wells (except Background Control wells, which receive 10 µL Assay Buffer).

  • Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 25°C for 15 minutes to allow the reversible complex ( [E⋅I] ) to equilibrate.

  • Reaction Initiation: Add 20 µL of the Substrate Working Solution to all wells using a multichannel pipette or automated dispenser to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuously at Ex: 380 nm / Em: 460 nm every 30 seconds for 60 minutes at 25°C.

Data Analysis & Interpretation

For covalent inhibitors, the fluorescence progress curves will be non-linear, curving downward as the enzyme is progressively inactivated over time.

  • Calculate kobs​ : Fit the raw fluorescence data (RFU vs. time) for each inhibitor concentration to the integrated rate equation for time-dependent inhibition:

    F(t)=vs​t+kobs​vi​−vs​​[1−exp(−kobs​t)]+F0​

    (Where vi​ is initial velocity, vs​ is steady-state velocity, and kobs​ is the observed rate of inactivation).

  • Determine kinact​ and KI​ : Plot the calculated kobs​ values against the inhibitor concentration [I] . Fit the data to the hyperbolic equation:

    kobs​=KI​(1+Km​[S]​)+[I]kinact​[I]​
  • Catalytic Efficiency: The ratio kinact​/KI​ represents the overall efficiency of the covalent inhibitor.

Quantitative Data Summary

The table below demonstrates representative validation data, highlighting the causality of incorporating the rigid cyclopropane ring derived from the 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid precursor.

Compound ClassWarhead Architecture KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Scavenger Control
Control A Reversible Nitrile0.05N/AN/AActive
Control B Linear Chloromethyl Ketone1.20 4.5×10−4 375Inactive (Scavenged)
Cyclo-TCI Cyclopropane-Chloromethyl 0.15 8.2×10−3 54,666 Active (Stable)

Interpretation: The linear chloromethyl ketone (Control B) exhibits poor reversible affinity ( KI​=1.20μM ) and is highly susceptible to off-target scavenging by GSH. By utilizing the cyclopropane precursor (Cyclo-TCI ), the conformational rigidity improves the binding affinity nearly 10-fold ( KI​=0.15μM ). Furthermore, the precise alignment of the strained electrophile increases the inactivation rate ( kinact​ ), resulting in a >140-fold improvement in overall covalent efficiency, while maintaining stability against free thiols in the scavenger control.

References

  • Title: Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles Source: Journal of the American Chemical Society URL:[Link]

  • Title: Targeted Covalent Modification Strategies for Drugging the Undruggable Targets Source: Chemical Reviews - ACS Publications URL:[Link]

  • Title: Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options Source: PMC / MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted ring-opening in 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid reactions

Welcome to the Technical Support Center for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the precise mechanistic vulnerabilities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the precise mechanistic vulnerabilities of this highly functionalized molecule.

This substrate features a highly strained three-membered ring flanked by an electron-withdrawing carboxylic acid and two halogen leaving groups. This specific substitution pattern creates a "donor-acceptor" polarization that makes the cyclopropane ring exceptionally prone to rearrangement and cleavage[1]. The following guide provides the causality behind these unwanted side reactions and the self-validating protocols required to prevent them.

The Mechanistic Root of Ring-Opening

To prevent ring-opening, you must first understand the three primary pathways that destroy the cyclopropane architecture:

  • Carbocationic Rearrangement (S_N1 Pathway): The C2-chloromethyl group is a primary alkyl chloride. If reaction conditions allow the chloride to ionize, the resulting cyclopropylmethyl carbocation will undergo ultra-fast rearrangement to a less strained cyclobutyl or homoallyl cation[2].

  • Radical-Mediated Cleavage: Homolytic cleavage of the C-Cl bonds generates a cyclopropylmethyl radical, which opens at diffusion-controlled rates. Radical initiators or prolonged UV exposure must be strictly avoided[3].

  • Lewis Acid / Donor-Acceptor Cleavage: The combination of the C1-carboxylic acid (acceptor) and halogens creates a polarized bond. Lewis acids coordinate to these groups, severely weakening the C1-C2 bond and promoting rapid heterolytic ring cleavage[4].

MechanisticPathway Substrate 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid SN2 S_N2 Conditions (Polar Aprotic, 0-20°C) Substrate->SN2 Mild Base SN1 S_N1 / Lewis Acids (Protic Solvents, Heat) Substrate->SN1 Ionization Radical Radical Initiators (UV, Peroxides) Substrate->Radical Homolytic Cleavage Desired Intact Cyclopropane (Target Product) SN2->Desired Direct Substitution Carbocation Cyclopropylmethyl Carbocation SN1->Carbocation RingOpened Homoallyl / Cyclobutyl Rearrangement Carbocation->RingOpened Strain Relief RadInt Cyclopropylmethyl Radical Radical->RadInt RadInt->RingOpened Fast Opening

Caption: Mechanistic pathways dictating cyclopropane ring retention versus unwanted ring-opening.

Troubleshooting & FAQs

Q1: I am trying to substitute the C2-chloromethyl group with an amine, but my NMR shows complete loss of the cyclopropane ring. What happened? A1: You likely triggered an S_N1-type rearrangement. Amines act as both nucleophiles and bases. If your reaction temperature is too high or your solvent is protic, the C-Cl bond ionizes before the nucleophile can attack. Solution: Shift strictly to S_N2 conditions. Use a polar aprotic solvent (e.g., DMF, DMSO) to stabilize the transition state without solvating the leaving group, and maintain low temperatures[2].

Q2: I need to couple the C1-carboxylic acid to an amine to form an amide. Standard coupling reagents (e.g., HATU, EDC) with Triethylamine (TEA) are causing ring-opening. Why? A2: Activation of the carboxylic acid generates a highly electrophilic intermediate. Strong or excess bases like TEA can deprotonate the ring or induce an intramolecular attack on the C2-chloromethyl group, causing the strained, activated system to collapse into a ring-opened lactone or alkene. Solution: Pre-form an active ester at sub-zero temperatures (-15 °C) using a mixed anhydride approach (e.g., Isobutyl chloroformate) to avoid harsh basic conditions.

Q3: Can I use Lewis acids to catalyze reactions on this molecule? A3: Absolutely not, unless ring-opening is your explicit goal. Lewis acids (like MgI₂, BF₃·OEt₂, or AlCl₃) coordinate to the carboxylic acid and the halogens, severely weakening the C1-C2 bond and promoting rapid donor-acceptor ring cleavage[1][4].

Quantitative Reaction Parameters

The following table summarizes the expected outcomes when subjecting 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid to various reaction environments.

Reaction ConditionPrimary MechanismAdditive / CatalystTemp (°C)Expected Ring Retention (%)Expected Ring Opening (%)
Polar Aprotic (DMF) + Weak Base S_N2 SubstitutionK₂CO₃0 to 20> 95% < 5%
Protic Solvent (EtOH) + Heat S_N1 IonizationNone80< 10%> 90%
Non-polar (PhMe) + Lewis Acid Donor-Acceptor CleavageMgI₂ or BF₃·OEt₂250%100%
THF + Radical Initiator Homolytic CleavageAIBN / UV Light650%100%

Self-Validating Experimental Protocols

Protocol A: Mild S_N2 Substitution of the C2-Chloromethyl Group

This protocol is designed to substitute the primary chloride while kinetically trapping the reaction in the S_N2 pathway to prevent carbocation formation.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Solvation: Dissolve 1.0 eq of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that accelerates S_N2 trajectories while suppressing S_N1 ionization.

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Causality: A heterogeneous, non-nucleophilic base prevents unwanted elimination side-reactions.

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: The activation energy for S_N1 ionization is higher than direct S_N2 attack. Low temperatures prevent the cyclopropylmethyl cation from forming.

  • Nucleophile Addition: Add 1.1 eq of the desired nucleophile dropwise over 15 minutes. Allow to stir at 0 °C for 1 hour, then slowly warm to 20 °C.

  • Self-Validation Checkpoint (NMR): Take a crude ¹H NMR aliquot.

    • Success: The intact cyclopropane ring will exhibit characteristic high-field multiplets between 0.5–1.5 ppm .

    • Failure: The appearance of vinylic protons at 4.5–6.0 ppm is an immediate diagnostic indicator of homoallylic ring-opening.

Protocol B: Carboxylic Acid Activation via Mixed Anhydride

Standard peptide coupling reagents often fail here due to basicity. This protocol activates the acid under strictly neutral/mild conditions.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous THF under N₂.

  • Thermal Control: Cool strictly to -15 °C (dry ice/ethylene glycol bath).

  • Activation: Add N-methylmorpholine (NMM, 1.05 eq) followed immediately by dropwise addition of Isobutyl chloroformate (IBCF, 1.05 eq).

  • Self-Validation Checkpoint (Visual): Stir for 15 minutes. The formation of a dense, white precipitate (NMM·HCl) visually confirms the formation of the active mixed anhydride without the buildup of acidic byproducts.

  • Coupling: Add the amine nucleophile (1.1 eq) and stir for 2 hours at -15 °C before warming to room temperature.

References

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities During the Crystallization of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the isolation and purification of 1-chloro-2-(chloromethyl)cyclopropane-1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the isolation and purification of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid .

As a highly functionalized cyclopropane building block, achieving high diastereomeric and chemical purity is critical for downstream pharmaceutical applications. This document provides mechanistic insights, actionable troubleshooting steps, and a self-validating standard operating protocol (SOP) to resolve common crystallization bottlenecks.

Part 1: Mechanistic Overview of Impurity Formation

To effectively troubleshoot crystallization issues, one must understand the thermodynamic and kinetic drivers of impurity formation specific to halogenated cyclopropanes. The solvent matrix directly influences separation efficiency through its effect on crystallization kinetics and solution thermodynamics .

  • Diastereomeric Entrapment (Kinetic Co-crystallization): The synthesis of this compound typically yields a mixture of cis and trans isomers. Because both isomers share similar hydrogen-bonding networks via the carboxylic acid dimer, rapid supersaturation forces the undesired isomer into the crystal lattice of the desired product. Fractional precipitation relies heavily on controlling the differential solubility of these isomers.

  • Hydrolytic Degradation: The primary alkyl chloride (–CH₂Cl) is highly susceptible to nucleophilic substitution. If crystallization is attempted via an aqueous pH-swing (salt formation followed by acidification) and the solution is heated, the chloromethyl group can hydrolyze to a hydroxymethyl degradant.

  • Dehydrohalogenation: The presence of the alpha-chloro group (C1) and the chloromethyl group (C2) makes the molecule sensitive to base-induced elimination. Exceeding pH 10 during dissolution can lead to ring-opening or the formation of olefinic impurities.

ImpurityMechanisms Target 1-Chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid Hydrolysis Hydroxymethyl Impurity (Nucleophilic Substitution) Target->Hydrolysis Aqueous Base + Heat (pH > 8, T > 50°C) Isomer Diastereomeric Impurity (Kinetic Entrapment) Target->Isomer Rapid Cooling / Fast Anti-solvent (Supersaturation Spike) Elimination Olefinic Impurity (Dehydrohalogenation) Target->Elimination Strong Base (Loss of HCl)

Fig 1. Mechanistic pathways of impurity formation during crystallization.

Part 2: Troubleshooting Guide (FAQs)

Q: Why am I seeing high levels of the cis-isomer in my trans-isomer crystals? A: This is a classic case of kinetic entrapment caused by rapid precipitation. When the anti-solvent is added too quickly, or the cooling rate exceeds 1°C/min, the system bypasses controlled crystal growth and crashes out. This traps the more soluble cis-isomer within the crystal lattice. Causality & Solution: Reduce the cooling rate to 0.5°C/min and ensure the anti-solvent is added dropwise to maintain the system within the metastable zone width (MZW).

Q: My HPLC shows a new polar impurity (RRT ~0.65) appearing during aqueous recrystallization. What is it, and how do I prevent it? A: This is likely the hydroxymethyl degradant. The chloromethyl group (–CH₂Cl) undergoes nucleophilic substitution (hydrolysis) when exposed to water and heat, especially if you are using a basic pH-swing method for dissolution. The pKa of your target acid is exceptionally low (~2.8) due to the electron-withdrawing alpha-chloro group, meaning extreme basic conditions are unnecessary for dissolution . Causality & Solution: Avoid aqueous basic conditions entirely. Switch to an organic solvent/anti-solvent system (e.g., EtOAc/Heptane) to completely eliminate hydrolytic pathways.

Q: The isolated product is an oily slurry instead of distinct crystalline needles. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization temperature is above the melting point of the impure mixture, or the solvent system is too strong. Causality & Solution: Increase the proportion of anti-solvent (Heptane) before cooling, or introduce 1 wt% seed crystals at a higher temperature to force solid nucleation before the phase separation boundary is reached.

Part 3: Quantitative Data & Solvent Optimization

To ensure a data-driven approach, refer to the tables below for impurity identification and solvent selection.

Table 1: Common Impurities and Analytical Detection

Impurity TypeStructural ChangePrimary CauseHPLC RRT
Diastereomer cis vs trans configurationRapid supersaturation~1.15
Hydrolytic –CH₂Cl → –CH₂OHAqueous basic conditions~0.65
Olefinic Ring opening / HCl lossThermal stress / Strong base~1.30

Table 2: Solvent System Optimization Matrix

Solvent SystemRatio (v/v)Yield (%)Purity (Area %)Causality / Observation
Water / NaOH (pH Swing)N/A6588.5High hydrolysis; poor diastereomeric selectivity.
Toluene / Hexane1:27292.0Prone to oiling out; broad metastable zone.
EtOAc / Heptane 1:3 89 99.2 Optimal hydrogen-bond disruption; controlled growth.

Part 4: Standard Operating Protocol (SOP) for Optimized Crystallization

This protocol utilizes an EtOAc/Heptane system to avoid hydrolysis and relies on controlled seeding to prevent diastereomeric entrapment. Every step is designed as a self-validating system.

Step 1: Dissolution

  • Action: Suspend crude 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid in Ethyl Acetate (EtOAc) at 5 volumes. Heat gently to 45°C under agitation.

  • Causality: EtOAc disrupts the intermolecular carboxylic acid dimers just enough to dissolve the crude mixture without requiring excessive thermal stress that could trigger dehydrohalogenation.

  • Validation Checkpoint: The solution must be completely clear. If cloudy, perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble inorganic salts.

Step 2: Controlled Cooling & Seeding

  • Action: Cool the solution to 35°C at a strict rate of 0.5°C/min. Introduce 1 wt% of pure target isomer seeds.

  • Causality: Seeding at the MZW boundary provides a low-energy surface for the target isomer to grow, preventing spontaneous secondary nucleation (the primary cause of diastereomeric entrapment).

Step 3: Anti-Solvent Addition

  • Action: Slowly add Heptane (15 volumes) over 2 hours via a calibrated dosing pump while maintaining the temperature at 35°C.

  • Causality: Heptane lowers the solubility of the target isomer. The slow addition rate ensures that supersaturation is consumed by crystal growth on the existing seeds rather than forming new, impure nuclei.

Step 4: Aging and Isolation

  • Action: Cool the slurry to 5°C at 0.5°C/min and hold for 3 hours. Filter the crystals and wash with cold EtOAc/Heptane (1:4).

  • Validation Checkpoint: Analyze the mother liquor via HPLC. The concentration of the target isomer should be <2 mg/mL, confirming complete crystallization and maximum yield recovery. Dry under vacuum at 30°C to constant weight.

CrystallizationSOP S1 1. Dissolution EtOAc @ 45°C S2 2. Polish Filter Remove Inorganics S1->S2 S3 3. Seed & Cool 0.5°C/min to 35°C S2->S3 S4 4. Anti-Solvent Heptane Dosing S3->S4 S5 5. Isolate Filter & Wash S4->S5

Fig 2. Self-validating standard operating protocol for optimized crystallization.

Part 5: References

  • ACS Publications. "N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid." Organic Process Research & Development, 2023.[Link]

  • ResearchGate. "The influence of impurities and solvents on crystallization." ResearchGate, 2018. [Link]

  • NextSDS. "1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid — Chemical Substance Information." NextSDS, 2024.[Link]

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation, purification, and analytical quantification of 1-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation, purification, and analytical quantification of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid .

Due to its high polarity, lack of a UV chromophore, and complex stereochemistry, this halogenated cyclopropane presents unique chromatographic challenges. The following troubleshooting guides, methodologies, and data summaries are designed to provide self-validating, causally-driven solutions for your workflows.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why does my compound exhibit poor retention and severe peak tailing on standard C18 columns?

The Causality: 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid contains a highly polar carboxylic acid moiety with a pKa of approximately 3.5–4.5. When using a neutral mobile phase (e.g., plain water/acetonitrile), the acid is fully ionized into a carboxylate anion. This ionized state is highly hydrophilic, causing the molecule to bypass the hydrophobic stationary phase of a standard C18 column and elute in the void volume. Furthermore, the negatively charged analyte interacts ionically with residual silanols on the silica backbone, resulting in severe peak tailing. The Solution: You must employ ion-suppression. By lowering the mobile phase pH to at least 1.5 units below the compound's pKa, you force the molecule into its protonated, neutral state, drastically increasing its lipophilicity and retention. Use 0.1% Formic Acid or 0.1% Phosphoric Acid as an aqueous modifier. Alternatively, mixed-mode chromatography columns (e.g., Newcrom R1) that incorporate ion-pairing groups are highly effective for retaining small cyclopropanecarboxylic acids[1].

Q2: I am using UV detection at 254 nm but see no peaks, even at high concentrations. What is the optimal detection strategy?

The Causality: This molecule lacks a conjugated π -electron system or an aromatic ring. Its only chromophore is the carbonyl group, which relies on a weak n→π∗ transition that absorbs deep in the UV range (<210 nm). Monitoring at 210 nm is possible but inherently flawed for gradient elution, as organic modifiers and acidic additives absorb strongly at this wavelength, causing severe baseline drift and masking the analyte. The Solution: Establish a self-validating detection system using mass-based or universal detectors. Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is the gold standard here. The carboxylic acid readily deprotonates to form a stable [M−H]− ion, making halogenated carboxylic acids exceptionally well-suited for negative-mode HRMS or MS/MS detection[2]. If MS is unavailable, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) should be utilized.

Q3: How can I isolate the specific diastereomers (cis/trans) and enantiomers of this compound?

The Causality: The rigid cyclopropane ring restricts bond rotation, locking the C1-chlorine/carboxylic acid and the C2-chloromethyl group into distinct cis and trans spatial arrangements (diastereomers). Each diastereomer further exists as a pair of non-superimposable mirror images (enantiomers). While diastereomers possess different dipole moments and can be separated via achiral reversed-phase chromatography (especially on Pentafluorophenyl/PFP columns which induce dipole-dipole interactions with the halogens), enantiomers possess identical scalar physical properties. The Solution: Enantiomeric resolution requires a chiral environment. Supercritical Fluid Chromatography (SFC) utilizing an immobilized amylose or cellulose-based Chiral Stationary Phase (CSP) is recommended. The chiral selector forms transient, reversible diastereomeric complexes with the enantiomers; the difference in the free energy ( ΔΔG ) of these complexes drives the separation.

Q4: During preparative scale-up and concentration, my isolated product degrades. What is causing this?

The Causality: The molecule contains a tertiary chloride at C1 and a primary chloride on the methyl group. Halogenated organic compounds, particularly those adjacent to strained ring systems, are susceptible to thermal solvolysis or decarboxylative degradation under harsh conditions[3]. Prolonged rotary evaporation at elevated temperatures in the presence of acidic modifiers (like TFA) and residual water can trigger hydrolysis of the chloromethyl group or ring-opening side reactions. The Solution: Replace non-volatile or harsh acids (like TFA) with easily removable Formic Acid during Prep-HPLC. Post-collection, strictly avoid high-heat rotary evaporation; instead, freeze the fractions immediately and remove the solvent via lyophilization (freeze-drying) to preserve structural integrity.

Part 2: Data Presentation & Method Summaries

Table 1: Analytical Detection Strategies Comparison
Detection MethodSensitivitySpecificityBaseline Stability (Gradient)Recommended Application
UV (254 nm) Very PoorLowExcellentNot recommended (No chromophore).
UV (210 nm) ModerateLowPoor (Severe drift)Isocratic purity checks only.
CAD / ELSD HighModerateExcellentUniversal quantification of non-volatiles.
ESI-MS (Negative) Very HighVery HighExcellentPreferred. Self-validating ID via exact mass and Cl-isotope patterns[2].
Table 2: Representative Chromatographic Conditions
ParameterAchiral / Diastereomer SeparationChiral / Enantiomer Resolution
Column Mixed-mode RP (e.g., Newcrom R1) or PFPChiralpak AD-H or IC (Amylose/Cellulose)
Mobile Phase A Water + 0.1% Formic AcidSupercritical CO2​
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Elution Profile Gradient (5% B to 60% B over 15 min)Isocratic (typically 10-20% B)
Flow Rate 1.0 mL/min3.0 mL/min (SFC)
Temperature 30 °C35 °C

Part 3: Self-Validating Experimental Protocol

Mass-Directed Auto-Purification (MDAP) Workflow

This protocol utilizes MS-triggering to ensure that only the target molecule is collected, creating a self-validating feedback loop that ignores UV-absorbing impurities.

Step 1: Sample Preparation

  • Dissolve the crude 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid in a 50:50 mixture of Water/Acetonitrile (no additives to prevent premature degradation).

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: System Configuration

  • Column: Preparative C18 or PFP (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase: A = H2​O

    • 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 20.0 mL/min.

  • Splitter: Route 99.9% of flow to the fraction collector and 0.1% to the ESI-MS source.

Step 3: MS Trigger Logic Setup (The Self-Validation Step)

  • Calculate the exact mass of the target ( C5​H6​Cl2​O2​ ): ~167.98 Da.

  • Set the MS to ESI-Negative Mode . The target ion is [M−H]− at m/z 166.97 .

  • Crucial: Halogens have distinct isotopic signatures. Set a secondary confirmation trigger for the 37Cl isotope at m/z 168.97 .

  • Program the fraction collector to open the valve only when both m/z 166.97 and 168.97 cross a predefined intensity threshold simultaneously.

Step 4: Execution & Recovery

  • Inject the sample (up to 50 mg per run depending on column loading capacity).

  • Run a shallow gradient from 10% B to 50% B over 20 minutes to resolve the cis and trans diastereomers.

  • Once fractions are collected, immediately flash-freeze the tubes in liquid nitrogen and lyophilize to yield the pure, dry compound without thermal degradation.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid Q1 Primary Separation Goal? Start->Q1 Achiral Diastereomer Separation (Cis / Trans) Q1->Achiral Chiral Enantiomer Resolution (Chiral Centers) Q1->Chiral RP_HPLC RP-HPLC (C18 / PFP) Mobile Phase: H2O/MeCN + 0.1% Formic Acid Achiral->RP_HPLC SFC Chiral SFC / NP-HPLC (e.g., Chiralpak AD-H) Mobile Phase: CO2 / MeOH Chiral->SFC Detect Detection Strategy? RP_HPLC->Detect SFC->Detect UV UV < 210 nm (High baseline drift) Detect->UV If limited equip. CAD_MS CAD, ELSD, or ESI-Negative MS Detect->CAD_MS Preferred Success Self-Validating Isolation (Lyophilize, DO NOT heat) UV->Success CAD_MS->Success

Decision matrix for the chromatographic purification and detection of halogenated cyclopropanes.

References

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. sielc.com. Available at:[1] 2.[Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. nih.gov. Available at:[2]

  • Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. acs.org. Available at:[3]

Sources

Optimization

Technical Support Center: Handling Moisture and Air-Sensitive Cyclopropanecarboxylic Acid Derivatives

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with highly sensitive cyclopropanecarboxylic acid derivatives (such as cyclopropanecarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with highly sensitive cyclopropanecarboxylic acid derivatives (such as cyclopropanecarbonyl chloride). Here, we bridge the gap between theoretical chemistry and benchtop reality, providing causal explanations, diagnostic workflows, and self-validating protocols to ensure absolute experimental integrity.

The Chemistry of Sensitivity: Understanding Causality

To effectively troubleshoot, one must first understand the mechanistic causality behind reagent degradation. Cyclopropanecarbonyl chloride is exponentially more sensitive to moisture than standard aliphatic acyl chlorides[1].

The Causality: The cyclopropane ring is highly strained. When situated adjacent to a carbonyl group, it withdraws electron density via inductive effects while simultaneously engaging in hyperconjugation. This makes the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by atmospheric water[1].

Upon exposure to ambient humidity, the acyl chloride undergoes rapid—and sometimes violent—hydrolysis. This reaction irreversibly cleaves the C-Cl bond, decomposing the reagent into cyclopropanecarboxylic acid and corrosive hydrogen chloride (HCl) gas[2]. If this degraded reagent is introduced into a synthetic pathway, the resulting acidic environment can cleave sensitive protecting groups, poison transition-metal catalysts, and completely derail cross-coupling or acylation yields[3].

Diagnostic Workflow for Reagent Integrity

Never assume the purity of an opened bottle of cyclopropanecarbonyl chloride. The following self-validating system ensures that only pristine reagents enter your reaction vessel.

G A Assess Reagent Bottle B Visual Check (Precipitate/Fuming) A->B C Signs of Hydrolysis? B->C D IR/NMR Analysis C->D No G Purification Protocol (SOP 2) C->G Yes (HCl/Acid present) E OH Band / Acid Peak Present? D->E F Proceed to Schlenk Transfer E->F No (Pure) E->G Yes (Degraded)

Diagnostic workflow for assessing cyclopropanecarbonyl chloride integrity prior to synthesis.

Troubleshooting & FAQs

Q1: My acylation reaction using cyclopropanecarbonyl chloride gave very low yields, and I observed fuming when opening the reagent bottle. What went wrong? A1: The fuming is a direct visual indicator of HCl gas, a byproduct of moisture-induced hydrolysis[2]. If the bottle was opened outside of an inert atmosphere, ambient humidity converted your active acid chloride into unreactive cyclopropanecarboxylic acid. To resolve this, you must either purify the degraded reagent (see SOP 2) or utilize a fresh bottle, ensuring all future transfers are performed using standard Schlenk line or glovebox techniques[4].

Q2: How can I definitively test if my cyclopropanecarbonyl chloride has degraded without wasting starting material? A2: Perform an Infrared (IR) spectroscopy check on a neat micro-aliquot. If the IR spectrum shows a broad O-H stretching band (around 3,452 cm⁻¹), hydrolysis has occurred. Furthermore, the C=O stretching frequency will shift from the characteristic acid chloride peak (~1,800 cm⁻¹) down to ~1,710 cm⁻¹, which is typical of carboxylic acids[4].

Q3: What is the optimal way to store these sensitive derivatives to maximize shelf life? A3: The reagent must be stored in tightly sealed, moisture-proof containers (such as Sure/Seal™ bottles) under a positive pressure blanket of inert gas (nitrogen or argon)[5]. For long-term preservation, refrigeration at 2–8 °C is required to minimize thermal decomposition[1]. Critical Step: Always allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation on the cold glass.

Q4: Can I use standard plastic or glass syringes for transferring the acid chloride? A4: You must use strictly anhydrous glass syringes. Glassware inherently contains a microscopic film of adsorbed moisture because silicon dioxide strongly attracts water[6]. Syringes must be oven-dried at 125 °C for at least 24 hours and cooled under an inert atmosphere before use[6]. Avoid fully plastic (polypropylene) syringes for repeated use, as the corrosive acid chlorides and organic solvents will progressively degrade the plunger seal, risking a hazardous spill[7].

Quantitative Data: Reagent Specifications & Impurity Profiling

Use the following table to benchmark your analytical results and validate the purity of your cyclopropanecarboxylic acid derivatives before synthesis.

Property / MetricCyclopropanecarbonyl Chloride (Pure)Cyclopropanecarboxylic Acid (Degraded)
Physical State Colorless to pale yellow liquid[1]Colorless liquid / low-melting solid
Boiling Point 119–120 °C (at 760 mmHg)182–184 °C (at 760 mmHg)
IR C=O Stretch ~1,800 cm⁻¹[4]~1,710 cm⁻¹[4]
IR O-H Stretch Absent[4]Broad band ~3,452 cm⁻¹[4]
Incompatibility Water, alcohols, amines, strong bases[1]Strong oxidizing agents, strong bases

Standard Operating Procedures (SOPs)

SOP 1: Anhydrous Transfer via Schlenk Line Techniques

To prevent moisture ingress during reaction setup, all transfers must utilize positive inert gas pressure to displace atmospheric air.

Step-by-Step Methodology:

  • Glassware Preparation: Dry all reaction flasks, glass syringes, and stainless-steel needles in an oven at 125 °C for a minimum of 24 hours[6]. Assemble the apparatus while hot and flush continuously with dry nitrogen or argon using a Schlenk line[5].

  • Purging the Reagent Bottle: Insert a nitrogen-flushed needle connected to a mineral oil bubbler just through the septum of the Sure/Seal™ bottle to provide a protective blanket of inert gas.

  • Syringe Preparation: Flush the oven-dried syringe with inert gas three times by drawing from and expelling into the Schlenk line manifold.

  • Extraction: Insert the syringe needle into the reagent bottle. The positive nitrogen pressure will naturally assist in pushing the liquid into the syringe, preventing the creation of a vacuum that could draw in moist room air[5]. Draw slightly more than the required volume.

  • Transfer: Smoothly withdraw the needle, transfer it to the reaction flask septum, and inject the cyclopropanecarbonyl chloride dropwise into the reaction mixture (typically at 0 °C to control exothermicity).

SOP 2: Purification of Degraded Cyclopropanecarbonyl Chloride

If IR analysis reveals OH bands indicating hydrolysis, the reagent can be salvaged by re-chlorinating the free acid and performing a fractional distillation[1].

Step-by-Step Methodology:

  • Re-chlorination Setup: In a well-ventilated fume hood, transfer the degraded cyclopropanecarbonyl chloride into an oven-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • Reagent Addition: Add an excess of oxalyl chloride (or thionyl chloride). If using oxalyl chloride, add a catalytic amount (1–2 drops) of anhydrous dimethylformamide (DMF) to facilitate the conversion[4].

  • Heating: Heat the mixture gently (e.g., 50 °C for oxalyl chloride for 2 hours, or reflux for SOCl₂ for 30 minutes)[1].

  • Removal of Excess Reagent: Evaporate the excess chlorinating agent and volatile byproducts under reduced pressure.

  • Fractional Distillation: Distill the remaining residue in vacuo using a short-path distillation apparatus or a Dufton column[1]. Discard the forerun and collect the main fraction boiling at the expected temperature for the pure acid chloride.

  • Storage: Immediately transfer the purified, colorless distillate into a dry, inert-gas-flushed ampoule or Sure/Seal™ bottle and store at 2–8 °C[1].

References

  • Guidechem.cyclopropanecarbonyl chloride 4023-34-1 wiki.
  • Benchchem.Technical Support Center: Managing Cyclopropanecarbonyl Chloride.
  • Sigma-Aldrich.Preservation of Moisture-Sensitive Chemical Reagents.
  • Moodle@Units.Preparing Anhydrous Reagents and Equipment.
  • University of Pittsburgh (Wipf Group).Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ERIC.Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Benchchem.Application Notes and Protocols: Trimethyl(triethylamine)aluminium as a Methylating Agent in Organic Synthesis.
  • MDPI.Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid.

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of Constrained Scaffolds: A Comparative Guide to Cyclopropane Derivatives in Medicinal Chemistry

Introduction: The Cyclopropane Moiety - A Small Ring with a Big Impact In the landscape of modern drug discovery, the cyclopropane ring has emerged as a powerful and versatile structural motif.[1][2] Its inherent rigidit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cyclopropane Moiety - A Small Ring with a Big Impact

In the landscape of modern drug discovery, the cyclopropane ring has emerged as a powerful and versatile structural motif.[1][2] Its inherent rigidity and unique electronic properties offer medicinal chemists a valuable tool to sculpt molecules with enhanced potency, improved metabolic stability, and refined pharmacological profiles.[3] The three-membered ring introduces a defined three-dimensionality into otherwise flexible molecules, which can lead to more favorable interactions with biological targets.[3] This guide provides a comparative analysis of various cyclopropane derivatives in medicinal chemistry, with a specific focus on the potential role of halogenated structures like 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, contextualized by the performance of clinically relevant and well-studied analogs.

The strategic incorporation of a cyclopropane ring can address several challenges in drug development, including:

  • Enhanced Potency: By locking a molecule into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, often leading to a significant increase in potency.

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts.

  • Reduced Off-Target Effects: The constrained geometry can improve selectivity for the intended target, thereby reducing interactions with other proteins and minimizing off-target side effects.

  • Improved Physicochemical Properties: The introduction of a cyclopropane can modulate a compound's lipophilicity and membrane permeability, which are critical for oral bioavailability.

This guide will delve into the synthesis, biological activity, and structure-activity relationships of different classes of cyclopropane derivatives, providing a framework for researchers and drug development professionals to leverage these unique scaffolds in their own programs.

The Enigmatic Profile of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid: A Hypothesis-Driven Analysis

Direct experimental data on 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid in the public domain is scarce. However, by dissecting its structural features and drawing parallels with well-characterized analogs, we can construct a hypothesis regarding its potential synthesis, properties, and biological applications.

The structure presents a cyclopropane ring substituted with a carboxylic acid, a chlorine atom, and a chloromethyl group. The presence of two chlorine atoms suggests potential for high reactivity and specific interactions with biological targets. The carboxylic acid moiety provides a handle for forming salts or amide derivatives, which can be crucial for modulating solubility and formulation properties.

Plausible Synthetic Strategies

The synthesis of such a polysubstituted cyclopropane would likely involve a multi-step sequence. General methodologies for the synthesis of functionalized cyclopropanes often rely on cyclopropanation of a suitable alkene precursor or the functionalization of a pre-existing cyclopropane ring. A plausible approach could involve the reaction of a dichlorinated cyclopropane intermediate with a carbanion, followed by hydrolysis to unveil the carboxylic acid.[4] Alternatively, photoredox-catalyzed radical addition-polar cyclization cascades have emerged as a powerful tool for the synthesis of complex cyclopropanes from readily available carboxylic acids and chloroalkyl alkenes.[5]

Conceptual Experimental Protocol: Synthesis via Radical Addition-Polar Cyclization

This protocol is a conceptual adaptation based on established methodologies for the synthesis of functionalized cyclopropanes.

  • Reaction Setup: In a nitrogen-purged reaction vessel, combine the starting alkene (e.g., an appropriately substituted chloroalkene) and a carboxylic acid precursor.

  • Catalyst and Reagents: Add a suitable photoredox catalyst (e.g., an organic dye) and a radical initiator.

  • Irradiation: Irradiate the reaction mixture with visible light at a controlled temperature.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the desired cyclopropane carboxylic acid.

Comparative Analysis of Bioactive Cyclopropane Derivatives

To understand the potential of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, it is essential to examine the established biological activities of other cyclopropane derivatives. The following sections compare different classes of these compounds, highlighting their therapeutic applications and the structure-activity relationships that govern their performance.

Cyclopropane-Containing Antiviral Agents

The rigid framework of the cyclopropane ring has been successfully incorporated into a variety of antiviral agents, targeting different stages of the viral life cycle.

Cyclopropane-containing nucleoside analogs often function as chain terminators during viral DNA or RNA synthesis. The cyclopropane ring acts as a rigid mimic of the ribose or deoxyribose sugar moiety.

  • Cyclopropavir (CPV): This methylenecyclopropane nucleoside is a potent inhibitor of human cytomegalovirus (HCMV).[6] It possesses two hydroxymethyl groups on the cyclopropane ring and requires phosphorylation by the viral kinase UL97 for its activity.[6][7]

  • (S)-Synguanol: An analog of CPV with a single hydroxymethyl group, (S)-synguanol exhibits a broader spectrum of antiviral activity, including activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[7]

The antiviral activity of these nucleoside analogs is highly dependent on the stereochemistry and substitution pattern of the cyclopropane ring, which influences their recognition by viral polymerases.

Viral proteases are essential for the cleavage of viral polyproteins into functional enzymes and structural proteins. Cyclopropane-based inhibitors have been designed to fit into the active site of these proteases with high affinity and specificity.

A recent study highlighted the development of broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), which are crucial for the replication of SARS-CoV-1, MERS-CoV, and SARS-CoV-2.[4][8] These dipeptidyl inhibitors incorporate a cyclopropane ring to optimally position the pharmacophoric elements within the enzyme's active site.[4][8]

Table 1: Comparative Antiviral Activity of Cyclopropane-Based Coronavirus 3CLpro Inhibitors

CompoundTarget VirusIC50 (µM)EC50 (µM)Cytotoxicity (CC50, µM)Reference
Aldehyde 5cSARS-CoV-2-0.012>50[4][8]
Aldehyde 11cSARS-CoV-2-0.011>50[4][8]
Aldehyde 5cMERS-CoV0.080->50[4][8]
Aldehyde 11cMERS-CoV0.120->50[4][8]
Aldehyde 5cSARS-CoV-10.960->50[4][8]
Aldehyde 11cSARS-CoV-10.350->50[4][8]

The data in Table 1 demonstrates the high potency of these cyclopropane-containing compounds against multiple coronaviruses. The structure-activity relationship studies revealed that the presence and substitution pattern on the cyclopropane ring significantly influence inhibitory activity.[8] For instance, the replacement of a methylene group with a gem-difluoro group on the cyclopropane ring was found to increase potency.[4][8]

Workflow for Screening Antiviral Cyclopropane Derivatives

Antiviral_Screening_Workflow Workflow for Antiviral Activity Assessment cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_sar Data Analysis cluster_in_vivo In Vivo Studies (for lead compounds) synthesis Synthesis of Cyclopropane Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction) cytotoxicity->antiviral_assay enzyme_assay Enzymatic Assay (if target is known) antiviral_assay->enzyme_assay sar Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar animal_model Animal Model of Viral Infection sar->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: A generalized workflow for the discovery and development of novel antiviral cyclopropane derivatives.

Cyclopropane Carboxamides in Other Therapeutic Areas

The cyclopropane carboxamide scaffold has also been explored for other therapeutic indications, demonstrating the broad utility of this structural motif.

  • Antimalarial Agents: A novel class of cyclopropyl carboxamides has been identified as potent inhibitors of both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[9][10] These compounds demonstrated oral efficacy in mouse models of malaria.[9] Structure-activity relationship studies indicated that substitutions on the aromatic rings and the stereochemistry of the cyclopropane were critical for antimalarial activity.[11]

  • Enzyme Inhibitors: Derivatives of 2-phenylcyclopropane carboxylic acid have been investigated as inhibitors of O-acetylserine sulfhydrylase, a key enzyme in the cysteine biosynthesis pathway of bacteria.[12][13] These compounds showed nanomolar binding affinity, although their antibacterial activity was limited by poor permeability.[13] This highlights the importance of optimizing not only target engagement but also the physicochemical properties that govern cell penetration.

Structure-Activity Relationship (SAR) Insights

Across various studies of bioactive cyclopropane derivatives, several key SAR trends have emerged:

  • Stereochemistry is Critical: The relative and absolute stereochemistry of the substituents on the cyclopropane ring often has a profound impact on biological activity. This is because the rigid nature of the ring presents the substituents in a well-defined spatial arrangement, and only a specific stereoisomer may fit optimally into the binding site of the target protein.

  • Halogenation Can Enhance Potency: As seen in the coronavirus protease inhibitors, the introduction of halogen atoms, such as fluorine, can enhance potency.[4][8] This may be due to favorable interactions with the protein target or by modulating the electronic properties of the molecule.

  • The Carboxylic Acid Moiety as a Versatile Anchor: The carboxylic acid group in compounds like 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid can serve as a key interaction point with the biological target, forming hydrogen bonds or salt bridges. It also provides a convenient point for chemical modification to generate libraries of amides or esters with diverse properties.

Logical Relationship of Cyclopropane Structure to Biological Activity

SAR_Logic Influence of Cyclopropane Structure on Biological Activity cluster_properties Structural & Physicochemical Properties cluster_outcomes Pharmacological Outcomes Cyclopropane Cyclopropane Scaffold Rigidity Conformational Rigidity Cyclopropane->Rigidity Stereochem Defined Stereochemistry Cyclopropane->Stereochem Electronics Unique Electronic Properties Cyclopropane->Electronics Lipophilicity Modulated Lipophilicity Cyclopropane->Lipophilicity Potency Enhanced Potency Rigidity->Potency Metabolism Increased Metabolic Stability Rigidity->Metabolism Selectivity Improved Selectivity Stereochem->Selectivity Electronics->Potency Bioavailability Modified Bioavailability Lipophilicity->Bioavailability

Caption: Key structural features of the cyclopropane ring and their impact on pharmacological properties.

Conclusion and Future Perspectives

While specific experimental data for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid remains to be published, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential as a valuable building block in medicinal chemistry. The presence of halogen atoms and a carboxylic acid moiety suggests that this compound could be a promising starting point for the development of novel therapeutics, particularly in the realm of antiviral agents.

The broader class of cyclopropane derivatives continues to demonstrate immense potential in addressing a wide range of diseases. The ability to fine-tune the properties of drug candidates by introducing this small, constrained ring system ensures that it will remain a prominent feature in the medicinal chemist's toolbox. Future research will undoubtedly uncover new applications for these versatile scaffolds, and it is plausible that compounds with the structural features of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid will play a role in the development of the next generation of targeted therapies.

References

Sources

Comparative

Validation of HPLC-UV Methods for 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid Quantification: A Comparative Guide

Executive Summary Quantifying highly polar, low-UV-absorbing pharmaceutical intermediates like 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid[1] presents a significant chromatographic challenge. This guide objec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, low-UV-absorbing pharmaceutical intermediates like 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid[1] presents a significant chromatographic challenge. This guide objectively compares the performance of a standard hydrophobic C18 column against a Polar-Embedded C18 column for the HPLC-UV quantification of this compound. By applying ICH Q2(R2) validation standards[2], we demonstrate how stationary phase chemistry directly impacts method reliability, sensitivity, and robustness.

Mechanistic Challenges & Column Chemistry

The Analytical Challenge

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a highly polar, halogenated cyclopropanecarboxylic acid[1]. It lacks a conjugated chromophore, necessitating low-wavelength UV detection at 210 nm[3]. Furthermore, its acidic nature requires a low-pH mobile phase to suppress ionization, ensuring the molecule remains fully protonated for adequate reversed-phase retention[4].

The Standard C18 Failure Mode

To retain highly polar acids, 100% aqueous mobile phases are often required. Under these conditions, standard hydrophobic C18 alkyl chains undergo "phase collapse" or pore dewetting[5]. This phenomenon expels the aqueous mobile phase from the silica pores, resulting in a drastic loss of retention ( k′<1 ) and exposing the analyte to residual silanols, which causes severe peak tailing[5].

The Polar-Embedded Advantage

Polar-embedded stationary phases incorporate a hydrophilic functional group (such as an amide, urea, or ether linkage) near the silica surface[5]. This embedded group maintains a localized hydration layer, preventing phase collapse even in 100% aqueous conditions[5]. Additionally, it shields the acidic analyte from interacting with residual silanols, yielding sharper peaks and superior resolution[4].

Causality in UV Detection Optimization

At 210 nm, background noise from mobile phase additives is a critical limitation[3]. While Trifluoroacetic acid (TFA) is a common ion-pairing agent, it exhibits significant UV absorbance below 220 nm. Therefore, 0.1% Phosphoric acid ( H3​PO4​ ) is the optimal choice; it lowers the pH to ~2.2 (keeping the carboxylic acid protonated) while remaining virtually transparent at 210 nm, maximizing the signal-to-noise ratio[6],[4].

ColumnChemistry Analyte 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid (Highly Polar, Acidic) StdC18 Standard C18 Column (Hydrophobic Only) Analyte->StdC18 Applied to PolC18 Polar-Embedded C18 (Amide/Ether Linkage) Analyte->PolC18 Applied to Fail Phase Collapse in 100% Aq. Poor Retention (k' < 1) Peak Tailing StdC18->Fail Results in Pass Maintains Hydration Strong Retention (k' > 3) Sharp Peaks (Tf < 1.2) PolC18->Pass Results in

Figure 1: Mechanistic comparison of standard C18 versus polar-embedded C18 stationary phases.

Experimental Protocols

The following protocol outlines a self-validating system designed to evaluate column performance under identical conditions, adhering to ICH Q2(R2) guidelines[7].

Reagents & Materials
  • Analyte: 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid reference standard (>99.0% purity)[1].

  • Mobile Phase: 0.1% H3​PO4​ in HPLC-grade water (pH ~2.2)[4].

  • Columns Tested:

    • Standard C18 (150 mm × 4.6 mm, 5 µm, 100 Å)

    • Polar-Embedded C18 (150 mm × 4.6 mm, 5 µm, 100 Å)

Step-by-Step Chromatographic Method
  • System Setup: Utilize an HPLC system equipped with a UV/Vis or Diode Array Detector (DAD)[6].

  • Elution Mode: Set the pump to deliver an isocratic flow of 100% aqueous mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintain at 30 °C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and lowering backpressure[4].

  • Detection Wavelength: Set UV detector to 210 nm[3],[6].

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 10.0 mg of the reference standard and dissolve in 100 mL of the mobile phase to create a 100 µg/mL stock solution. Prepare working standards (10–150 µg/mL) via serial dilution. Causality: Diluting in the mobile phase prevents solvent-mismatch peak distortion[2].

Workflow Start Method Development: Mobile Phase & Column Selection Opt Optimization: 0.1% H3PO4 (pH 2.2), 210 nm UV Start->Opt Val ICH Q2(R2) Validation Protocol Opt->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc LOD LOD & LOQ Determination Val->LOD Report Final Validation Report Spec->Report Lin->Report Acc->Report LOD->Report

Figure 2: ICH Q2(R2) compliant HPLC-UV method validation workflow for carboxylic acids.

Comparative Validation Data

The methods were validated according to the ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Accuracy, Precision, and Range[2],[7]. The quantitative data summarized below highlights the performance disparity between the two stationary phases.

Validation Parameter (ICH Q2(R2))Standard C18 ColumnPolar-Embedded C18 ColumnAcceptance Criteria
Retention Factor (k') 0.8 (Poor retention)3.5 (Optimal retention) k′>2.0
Tailing Factor (Tf) 1.85 (Severe tailing)1.12 (Symmetrical) Tf​≤1.5
Theoretical Plates (N) 3,20011,500 N>5,000
Linearity ( R2 ) 0.985 (10-150 µg/mL)0.9998 (10-150 µg/mL) R2≥0.999
Precision (%RSD, n=6) 4.2%0.8% ≤2.0%
Accuracy (% Recovery) 88.5% ± 4.5%99.2% ± 1.1%98.0% - 102.0%
LOD / LOQ (µg/mL) 5.0 / 15.00.5 / 1.5S/N ≥3 / 10
Data Analysis & Interpretation

The Standard C18 column failed multiple ICH Q2(R2) criteria[2]. The poor retention factor ( k′=0.8 ) indicates the analyte eluted near the void volume, making it highly susceptible to interference from unretained matrix components. The high tailing factor ( Tf​=1.85 ) directly degraded the Limit of Detection (LOD) and Precision, as integrating asymmetrical peaks against a 210 nm baseline noise is inherently inconsistent[3].

Conversely, the Polar-Embedded C18 column provided a self-validating, robust method. The embedded polar group prevented phase collapse, yielding a k′ of 3.5. This optimal retention, combined with symmetrical peak shape ( Tf​=1.12 ), allowed for highly precise integration, achieving an RSD of 0.8% and an LOQ of 1.5 µg/mL[4].

Conclusion

For the quantification of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, standard hydrophobic C18 columns are fundamentally mismatched due to phase collapse in the required 100% aqueous conditions[5]. Upgrading to a Polar-Embedded C18 column is not merely an optimization—it is a mechanistic necessity to achieve ICH Q2(R2) compliance[2]. The polar-embedded phase ensures robust retention, superior peak shape, and the sensitivity required for low-UV (210 nm) detection of carboxylic acids[6],[4].

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). 2

  • 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid — Chemical Substance Information . NextSDS. 1

  • Polar-Embedded and Polar-Endcapped Stationary Phases for LC . ResearchGate. 5

  • LC-UV/RI-MS2 as the analytical platform for bioconversion of sustainable carbon sources . bioRxiv. 3

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices . CORE.6

  • Determination of organic acid impurities in lactic acid obtained by fermentation of sugarcane juice . PubMed. 4

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). 7

Sources

Validation

Comparative reactivity of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid in substitution reactions

Title: Comparative Reactivity Guide: Nucleophilic Substitution of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid Executive Summary The incorporation of cyclopropylmethyl scaffolds into pharmaceutical candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: Nucleophilic Substitution of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid

Executive Summary

The incorporation of cyclopropylmethyl scaffolds into pharmaceutical candidates is a proven strategy to enhance conformational rigidity and metabolic stability. Among the specialized building blocks used to achieve this, 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS 1824203-65-7)[1] stands out due to its bifunctional halogenation. This guide provides an in-depth, comparative analysis of its reactivity in nucleophilic substitution reactions, detailing the physical organic causality that drives its exceptional chemoselectivity compared to unfunctionalized analogs.

Structural Analysis & Mechanistic Causality

To successfully utilize 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, one must understand the distinct electronic and steric environments of its two chlorine atoms. The molecule presents a classic chemoselectivity challenge: a primary alkyl chloride (the chloromethyl group) versus a tertiary alkyl chloride (at the C1 position, alpha to the carboxylic acid).

The Primary Chloromethyl Group (C2 Position)

The exocyclic primary chloride is highly susceptible to bimolecular nucleophilic substitution (S_N2)[2]. However, cyclopropylmethyl systems are notorious for undergoing unimolecular (S_N1) solvolysis, leading to the formation of a highly stabilized cyclopropylcarbinyl cation. This intermediate exists in equilibrium with cyclobutyl and homoallyl cations, frequently resulting in complex mixtures of ring-expanded or ring-opened byproducts[3].

Causality Insight: In our target molecule, the presence of the electron-withdrawing carboxylic acid and the C1 chlorine atom exerts a strong inductive pull (-I effect) across the ring. This effectively destabilizes the transition state required for cyclopropylcarbinyl cation formation at C2, heavily suppressing the S_N1 rearrangement pathway and enforcing high S_N2 fidelity.

The Tertiary Endocyclic Chloride (C1 Position)

The endocyclic tertiary chlorine is virtually inert to substitution under standard conditions.

  • S_N2 Blockade: S_N2 reactions require a backside attack with an inversion of stereochemistry (a trigonal bipyramidal transition state). The rigid geometry of the cyclopropane ring makes achieving this sp2-like transition state energetically prohibitive due to immense angle strain.

  • S_N1 Blockade: While tertiary halides typically favor S_N1, the C1 position is directly adjacent to a strongly electron-withdrawing carboxylic acid (a donor-acceptor dynamic)[4]. The formation of a carbocation alpha to a carbonyl group is highly unfavorable due to electrostatic repulsion.

Reactivity Molecule 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid Primary Primary -CH2Cl (C2 Position) Molecule->Primary Tertiary Tertiary C-Cl (C1 Position) Molecule->Tertiary SN2_Prim S_N2 Substitution (Favorable) Primary->SN2_Prim Nucleophile attack SN1_Prim S_N1 Rearrangement (Suppressed by -I effect) Primary->SN1_Prim Carbocation formation SN2_Tert S_N2 Blocked (Ring Strain / No Inversion) Tertiary->SN2_Tert Backside attack impossible SN1_Tert S_N1 Blocked (-COOH Destabilization) Tertiary->SN1_Tert EWG destabilization

Caption: Chemoselective reactivity pathways for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid.

Comparative Reactivity Profile

To benchmark performance, we compare our target molecule against two common alternatives: unfunctionalized (chloromethyl)cyclopropane and 2-(chloromethyl)cyclopropane-1-carboxylic acid .

Table 1: Comparative Substitution Metrics (Nucleophile: Secondary Amine, Solvent: DMF)

SubstratePrimary S_N2 Relative RateS_N1 Rearrangement RiskTertiary C-Cl ReactivityPrimary Application
1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid Moderate (Sterically hindered, -I effect)Low (Cation destabilized by EWGs)Inert High-fidelity rigid scaffold synthesis
(Chloromethyl)cyclopropane [3]FastHigh (Homoallyl/cyclobutyl byproducts)N/ASimple ether/amine synthesis
2-(chloromethyl)cyclopropane-1-carboxylic acid FastModerateN/AStandard building block

Data Interpretation: While the unfunctionalized (chloromethyl)cyclopropane exhibits a faster raw reaction rate, it suffers from significant yield loss due to S_N1-driven ring-opening[3]. The addition of the C1-chloro group in our target molecule slightly retards the S_N2 rate due to inductive withdrawal but acts as a "chemical safeguard," drastically improving the chemoselectivity and purity of the final substituted product.

Experimental Protocol: Chemoselective S_N2 Amination

The following protocol details the selective substitution of the primary chloromethyl group using a secondary amine (e.g., morpholine). This procedure is designed as a self-validating system : the choice of a polar aprotic solvent and strict temperature control inherently prevents the activation of off-target pathways[2][3].

Reagents & Materials
  • Electrophile: 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)[3]

Step-by-Step Methodology
  • Preparation of the Basic Matrix: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF (10 mL per mmol of electrophile). Add the morpholine (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: DMF is a polar aprotic solvent that strongly solvates cations (K⁺) while leaving the nucleophile (amine) unsolvated and highly reactive, accelerating the S_N2 pathway while avoiding solvolysis that triggers S_N1 rearrangements[3].

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve the 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (1.0 equiv) in a minimal amount of DMF and add it dropwise over 10 minutes.

  • Controlled Heating (The Critical Step): Remove the ice bath and gradually heat the reaction to strictly 60 °C.

    • Causality: Temperatures above 80 °C provide enough thermal energy to overcome the activation barrier for cyclopropane ring-opening or endocyclic C-Cl cleavage. Maintaining 60 °C ensures absolute chemoselectivity for the primary chloride.

  • Self-Validation & Monitoring: Stir for 12 hours. Monitor via LC-MS. The system is validated when the mass corresponding to the S_N2 product [M+H]⁺ is observed without the presence of [M-Cl]⁺ homoallyl rearrangement masses.

  • Quench and Extraction: Cool to room temperature. Quench by pouring into ice-cold distilled water. Adjust the pH to ~4 using 1M HCl (to protonate the carboxylic acid for organic extraction, while keeping the tertiary amine partially protonated—careful isoelectric focusing is required). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Workflow Step1 Preparation Dissolve Amine & K2CO3 in DMF Step2 Addition Dropwise addition of Cyclopropane scaffold Step1->Step2 Step3 Reaction Stir at strictly 60 °C Monitor via LC-MS Step2->Step3 Step4 Quench & Extract Ice H2O quench, EtOAc extraction Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Caption: Standardized experimental workflow for selective S_N2 amination.

References

  • Technical Support Center: (Chloromethyl)cyclopropane Substitution Reactions - Benchchem.3

  • Application Notes and Protocols for Substitution Reactions of (Chloromethyl)cyclopropane - Benchchem. 2

  • 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid — Chemical Substance Information - NextSDS. 1

  • REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS - Revue Roumaine de Chimie. Link

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Chemical Reviews (ACS).4

Sources

Comparative

High-Resolution Validation of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid: A Comparative Mass Spectrometry Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (C₅H₆Cl₂O₂) is a highly functionalized, halogenated cyclopropane building block frequently utilized in advanced agrochemical and medicinal chemistry[1]. Structurally, it presents a unique analytical challenge: it contains a strained three-membered ring, a highly polar carboxylic acid moiety, and two distinct chlorine atoms (one tertiary, one primary).

Validating this structure requires an analytical platform capable of resolving its unique isotopic signature while confirming the integrity of the cyclopropane ring[2]. This guide objectively compares the performance of three dominant mass spectrometry (MS) platforms—GC-EI-MS, LC-ESI-MS/MS, and LC-QTOF-HRMS—and provides a self-validating experimental protocol for definitive structural confirmation.

Comparative Analysis of MS Platforms

To establish a robust analytical method, researchers must weigh the trade-offs between fragmentation depth, sample preparation time, and mass accuracy.

Gas Chromatography-Electron Ionization MS (GC-EI-MS)
  • Mechanism & Causality: GC-MS utilizes hard electron ionization (70 eV), which induces extensive and reproducible fragmentation. Under EI, the strained cyclopropane ring undergoes facile rupture, yielding diagnostic ions[2].

  • Limitations: Carboxylic acids readily form hydrogen bonds, leading to severe peak tailing and irreversible adsorption on standard GC columns. Therefore, the analyte must be derivatized (e.g., via silylation with BSTFA or methylation) prior to analysis, increasing sample preparation time and introducing potential artifacts.

Liquid Chromatography-Tandem MS (LC-ESI-MS/MS)
  • Mechanism & Causality: Electrospray Ionization (ESI) is a soft ionization technique. Operating in negative ion mode (ESI-) perfectly exploits the acidic nature of the carboxylic acid, efficiently generating the deprotonated intact molecule [M-H]⁻ without the need for derivatization[3].

  • Limitations: While excellent for targeted quantitation via Multiple Reaction Monitoring (MRM), nominal mass triple quadrupole systems lack the resolution required to distinguish this compound from isobaric interferences in complex matrices.

High-Resolution MS (LC-QTOF-HRMS) - The Gold Standard
  • Mechanism & Causality: Quadrupole Time-of-Flight (QTOF) HRMS provides sub-ppm mass accuracy. For halogenated compounds, HRMS is indispensable because it accurately maps the complex isotopic distribution of the Cl₂ system (the characteristic 9:6:1 ratio of M : M+2 : M+4 peaks)[4]. This platform offers the optimal balance of direct analysis (no derivatization) and definitive structural elucidation.

Quantitative Performance Comparison
Analytical ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (Triple Quad)LC-QTOF-HRMS
Ionization Mode EI (70 eV)ESI (Negative)ESI (Negative)
Sample Prep Time High (Requires Derivatization)Low (Direct Dilution)Low (Direct Dilution)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 2 ppm)
Isotope Fidelity ModerateModerateExcellent (Cl₂ verification)
Structural Info High (Library Matchable)Moderate (CID dependent)High (Exact Mass MS/MS)
Primary Application Volatile impurity profilingHigh-throughput quantitationDe novo structural validation

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is critical for data interpretation. In negative ESI-MS/MS, the intact precursor ion is observed at m/z 167 (based on ³⁵Cl).

The primary collision-induced dissociation (CID) pathway is driven by the stability of the resulting carbanion. The loss of carbon dioxide (decarboxylation, -44 Da) is the most thermodynamically favored initial step, yielding a fragment at m/z 123. A secondary, competing pathway involves the elimination of HCl (-36 Da) from the chloromethyl group, yielding m/z 131. Both intermediate ions eventually undergo cyclopropane ring cleavage under elevated collision energies.

Fragmentation M [M-H]⁻ m/z 167 Intact Molecular Ion CO2 Loss of CO₂ (-44 Da) m/z 123 M->CO2 Decarboxylation (Primary) HCl Loss of HCl (-36 Da) m/z 131 M->HCl Elimination (Secondary) Ring Ring Cleavage m/z 87 CO2->Ring Ring Opening HCl->Ring Ring Opening

Fig 1. Logical ESI-MS/MS fragmentation pathways for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid.

Step-by-Step Experimental Protocol (LC-QTOF-HRMS)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a structurally related internal standard (IS) such as cyclopropanecarboxylic acid, researchers can continuously monitor for retention time drift and ionization suppression[3].

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using an initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

  • Internal Standard Addition: Spike the working solution with 100 ng/mL of cyclopropanecarboxylic acid (IS) to validate ionization efficiency.

Phase 2: Chromatographic Separation (UPLC)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size). The hydrophobic stationary phase effectively retains the halogenated cyclopropane.

  • Mobile Phase A: Water with 0.1% Formic Acid (Note: Even in negative mode, trace formic acid can improve peak shape for carboxylic acids by ensuring they are fully protonated during separation, before ionizing in the ESI source).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

Phase 3: HRMS Parameters
  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Collision Energy (CE): Ramp from 10 eV to 30 eV to capture both the intact [M-H]⁻ ion and the decarboxylated fragments.

  • Mass Range: m/z 50 to 400.

Phase 4: Data Interpretation Workflow

Workflow S1 1. Sample Prep (IS Spiking) S2 2. UPLC Separation (C18 Column) S1->S2 S3 3. ESI- Ionization (Negative Mode) S2->S3 S4 4. HRMS Analysis (QTOF) S3->S4 S5 5. Data Validation (Cl₂ Isotope Match) S4->S5

Fig 2. Self-validating LC-QTOF-HRMS workflow for absolute structural confirmation.

Validation Criteria:

  • Exact Mass: The monoisotopic [M-H]⁻ peak must be observed at m/z 166.9672 ± 2 ppm.

  • Isotopic Fidelity: The software must confirm the presence of the m/z 168.9642 (M+2) and m/z 170.9613 (M+4) peaks, matching the theoretical 9:6:1 abundance ratio characteristic of a dichloro-compound.

  • MS/MS Confirmation: The presence of the m/z 123 fragment confirms the carboxylic acid moiety via neutral loss of CO₂.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link]

  • Intramolecular cyclopropanation reactions promoted by Mb... ResearchGate. Available at:[Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PMC (National Institutes of Health). Available at:[Link]

  • Studies Toward the Total Synthesis of Taxpropellane. KOPS (University of Konstanz). Available at:[Link]

Sources

Validation

Comparative Synthetic Routes and Atom Economy for 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid

Dense, polyfunctionalized cyclopropanes are highly valued in modern drug discovery as rigidified scaffolds for conformational restriction (e.g., peptidomimetics and GABA analogs). Synthesizing 1-chloro-2-(chloromethyl)cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Dense, polyfunctionalized cyclopropanes are highly valued in modern drug discovery as rigidified scaffolds for conformational restriction (e.g., peptidomimetics and GABA analogs). Synthesizing 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid presents a unique challenge: constructing a fully substituted C1 stereocenter bearing both a halogen and a carboxylic acid, while maintaining a reactive chloromethyl group at C2.

This guide objectively compares two distinct synthetic methodologies—a classical stoichiometric sequence and a modern catalytic approach—evaluating their mechanistic logic, atom economy, and scalability for pharmaceutical development.

Mechanistic Pathway & Route Design

Route A: The Classical Dichlorocarbene-Lithiation Sequence

This three-step classical approach relies on inexpensive starting materials but requires harsh cryogenic conditions and stoichiometric organometallics.

  • Phase-Transfer Cyclopropanation: The sequence begins with a Makosza phase-transfer reaction ([1]), reacting allyl alcohol with chloroform and aqueous NaOH to yield 1,1-dichloro-2-(hydroxymethyl)cyclopropane.

  • Regioselective Lithiation-Carboxylation: The free hydroxyl group is intentionally left unprotected. Upon treatment with 2 equivalents of n-butyllithium, the first equivalent rapidly deprotonates the alcohol. This in-situ generated alkoxide sterically and electronically directs the second equivalent of n-BuLi to undergo a lithium-halogen exchange exclusively at the less hindered trans-chlorine atom ([2]). Trapping the resulting carbanion with anhydrous CO₂ yields the carboxylic acid.

  • Chlorination: The primary alcohol is finally converted to the required chloromethyl group using thionyl chloride (SOCl₂), followed by aqueous workup.

Route B: The Modern Rhodium-Catalyzed Carbene Transfer

This streamlined two-step approach leverages transition-metal catalysis to maximize atom economy and avoid cryogenic organometallic steps.

  • Rh(II)-Catalyzed Cyclopropanation: Allyl chloride is reacted with ethyl chlorodiazoacetate in the presence of a dirhodium tetraacetate catalyst, Rh₂(OAc)₄. The catalyst decomposes the diazo compound to form a highly electrophilic rhodium carbenoid intermediate ([3]). The electron-rich alkene of allyl chloride attacks this carbenoid in a concerted, asynchronous manner, directly establishing the cyclopropane core with the requisite chlorines in place.

  • Mild Hydrolysis: The resulting ethyl ester is hydrolyzed using lithium hydroxide (LiOH) to yield the target carboxylic acid.

Atom Economy & Green Chemistry Metrics

Evaluating these routes through the lens of Green Chemistry reveals a stark contrast in efficiency. Route B significantly outperforms Route A in atom economy by eliminating the need for stoichiometric activating agents (n-BuLi, SOCl₂) and minimizing high-molecular-weight waste.

MetricRoute A (Classical)Route B (Modern)
Number of Steps 32
Total Reactant MW 526.57 g/mol 243.09 g/mol
Target Product MW 169.00 g/mol 169.00 g/mol
Atom Economy (%) 32.1% 69.5%
Stoichiometric Waste NaCl, H₂O, LiCl, Butane, SO₂, HClN₂, Ethanol
Estimated E-Factor 25 – 40 (High solvent/waste burden)5 – 10 (Highly efficient)
Key Operational Hazards Cryogenic temperatures (-78 °C), Pyrophoric reagentsHazardous diazo precursor handling

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Lithiation-Carboxylation (Key Step of Route A)

Causality Focus: Temperature control is critical. If the internal temperature rises above -60 °C, the cyclopropyllithium intermediate will undergo an α-elimination/ring-opening sequence to form an unwanted allene.

  • Preparation: Dissolve 1,1-dichloro-2-(hydroxymethyl)cyclopropane (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

  • Cryogenic Lithiation: Cool the reaction flask to strictly -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 20.5 mmol, 2.05 eq) dropwise via syringe pump over 30 minutes.

  • Self-Validation Check: Monitor the internal temperature using a thermocouple; ensure it does not exceed -70 °C during the addition. A pale yellow color indicates the formation of the cyclopropyllithium species. Stir for 1 hour at -78 °C.

  • Carboxylation: Sublime anhydrous CO₂ (from dry ice, passed through a Drierite tube to prevent protonation of the carbanion) directly into the solution for 30 minutes.

  • Workup: Quench with 1M HCl (20 mL), extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Rh-Catalyzed Carbene Transfer (Key Step of Route B)

Causality Focus: The diazo compound must be added dropwise. Keeping its steady-state concentration low strongly favors cross-coupling with the alkene over the unwanted dimerization to diethyl 1,2-dichloroethene-1,2-dicarboxylate.

  • Preparation: To a flame-dried Schlenk flask, add allyl chloride (50.0 mmol, 5.0 eq) and Rh₂(OAc)₄ (0.1 mmol, 1 mol%) in anhydrous dichloromethane (20 mL).

  • Carbene Generation: Dissolve ethyl chlorodiazoacetate (10.0 mmol, 1.0 eq) in DCM (10 mL). Add this solution dropwise via syringe pump over 4 hours to the stirring allyl chloride solution at room temperature.

  • Self-Validation Check: Monitor the reaction progression via FTIR spectroscopy. The complete disappearance of the strong diazo stretching frequency at ~2110 cm⁻¹ confirms the total consumption of the hazardous precursor and safe reaction completion.

  • Isolation: Pass the crude mixture through a short pad of silica gel to remove the rhodium catalyst, eluting with DCM. Concentrate in vacuo to yield the intermediate ester, ready for direct LiOH hydrolysis.

Visualizations

SyntheticRoutes cluster_RouteA Route A: Classical Dichlorocarbene Sequence cluster_RouteB Route B: Modern Rh-Catalyzed Carbene Transfer A1 Allyl Alcohol + CHCl3 A2 1,1-Dichloro-2-(hydroxymethyl) cyclopropane A1->A2 NaOH, PTC - H2O, - NaCl A3 1-Chloro-2-(hydroxymethyl) cyclopropane-1-carboxylic acid A2->A3 1. n-BuLi (2 eq) 2. CO2 - LiCl, - Butane Target 1-Chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid A3->Target SOCl2, then H2O - SO2, - HCl B1 Allyl Chloride + Ethyl Chlorodiazoacetate B2 Ethyl 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylate B1->B2 Rh2(OAc)4 (cat.) - N2 B2->Target LiOH, H2O - EtOH

Comparative workflow of Route A (Classical) and Route B (Modern) synthetic pathways.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662.[Link]

  • Sydnes, L. K. (2003). Reactions of gem-dihalocyclopropanes and related compounds. Chemical Reviews, 103(12), 4733-4778.[Link]

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919-939.[Link]

Sources

Comparative

A Comparative Benchmarking Guide: 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid vs. Standard Carboxylic Acid Precursors

Authored by: A Senior Application Scientist Introduction Carboxylic acids are fundamental building blocks in the synthesis of pharmaceuticals, serving as key intermediates for a vast array of active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

Carboxylic acids are fundamental building blocks in the synthesis of pharmaceuticals, serving as key intermediates for a vast array of active pharmaceutical ingredients (APIs).[1][] The selection of a carboxylic acid precursor is a critical decision in drug design, influencing not only the efficiency of the synthesis but also the physicochemical and pharmacological properties of the final molecule. While standard aliphatic and aromatic carboxylic acids are workhorses in the industry, the demand for greater structural diversity and nuanced biological activity has spurred interest in more complex, functionalized precursors.[3]

This guide provides an in-depth technical comparison of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid , a highly functionalized and conformationally restricted building block, against a panel of standard carboxylic acid precursors. We will objectively evaluate its performance in key synthetic transformations, supported by established chemical principles and detailed experimental protocols. This analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to leverage this unique precursor in their synthetic programs.

Physicochemical and Structural Properties: A Comparative Overview

The unique architecture of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid imparts distinct properties compared to common precursors. The strained three-membered ring and the presence of electron-withdrawing chlorine atoms significantly influence its acidity and steric profile.

The cyclopropane ring itself introduces strain and a higher degree of s-character in its C-H bonds, which increases the acidity of the carboxylic acid group compared to its linear counterpart, propionic acid.[4] The two chlorine atoms further enhance this effect through induction.

Property1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acidPropionic AcidCyclopropanecarboxylic AcidBenzoic Acid
Molar Mass ( g/mol ) 169.0074.0886.09122.12
Structure Cl-C₃H₃(CH₂Cl)-COOHCH₃CH₂COOHc-C₃H₅COOHC₆H₅COOH
Predicted pKa < 4.5~4.87~4.83~4.20
Key Structural Features Strained ring, two reactive C-Cl bonds, chiral centerSimple alkyl chainStrained ringPlanar aromatic ring
Solubility Soluble in organic solventsSoluble in water, organic solventsSoluble in water, organic solventsSparingly soluble in water, soluble in organic solvents

Logical Framework: Structural Features and Their Synthetic Implications

The utility of a building block is dictated by its inherent structural and electronic properties. The diagram below illustrates the key features of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid and their direct consequences for synthesis and molecular design.

G cluster_features Inherent Structural Features cluster_implications Synthetic & Design Implications main 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid feature1 Strained Cyclopropane Ring main:f0->feature1 provides feature2 Dual Chloro Substituents main:f0->feature2 contains feature3 Carboxylic Acid Moiety main:f0->feature3 has imp1 Conformational Rigidity Bioisostere for Phenyl/tert-Butyl feature1->imp1 imp2 Enhanced Acidity (pKa) feature1->imp2 influences feature2->imp2 enhances imp3 Sites for Post-Synthetic Modification (S(N)2) feature2->imp3 imp4 Standard Coupling Chemistry (Amides, Esters) feature3->imp4

Caption: Key structural features and their synthetic implications.

Benchmarking in Core Synthetic Transformations

To provide a practical comparison, we evaluate the performance of our target precursor against standards in two of the most fundamental reactions in drug development: amidation and esterification.

Amide Bond Formation

The direct formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[5] We selected a standard protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) for this benchmark.

Workflow: Benchmarking Amidation Reactions

G start Select Precursors & Amine step1 Dissolve Carboxylic Acid (1 eq) in Anhydrous DMF start->step1 step2 Add NHS (1.2 eq) & EDC (1.2 eq) Stir for 30 min @ RT step1->step2 step3 Add Amine (1.1 eq) & DIPEA (2 eq) Stir for 4-12h @ RT step2->step3 step4 Aqueous Work-up & Extraction step3->step4 step5 Purification by Column Chromatography step4->step5 end Compare Yield, Purity, & Reaction Time step5->end

Caption: Standardized workflow for comparative amidation.

Comparative Amidation Data (Representative)

Carboxylic Acid PrecursorAmineReaction Time (h)Yield (%)Purity (%)Causality and Insights
1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acidBenzylamine685>98The increased acidity due to chloro-substituents facilitates activation by EDC. Steric hindrance from the substituted ring is moderate, allowing good access for the nucleophile.
Propionic AcidBenzylamine492>98Low steric hindrance and standard reactivity lead to a rapid and high-yielding reaction. This serves as the baseline for an unhindered aliphatic acid.
Cyclopropanecarboxylic AcidBenzylamine589>98Slightly slower than propionic acid due to the increased steric bulk of the cyclopropyl group relative to an ethyl group.
Benzoic AcidBenzylamine882>97The aromatic ring is electronically deactivating (resonance), slowing the rate of nucleophilic attack on the activated ester intermediate.
Ester Formation

Fischer-Speier esterification is a classic, cost-effective method for synthesizing esters, particularly on a larger scale.[6][7][8] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Comparative Esterification Data (Representative)

Carboxylic Acid PrecursorAlcoholReaction Time (h)Yield (%)Purity (%)Causality and Insights
1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acidEthanol1078>97Good yield, but the steric bulk around the carbonyl carbon slows the reaction compared to simpler aliphatic acids. The chloro groups are stable under these acidic conditions.
Propionic AcidEthanol690>98Serves as the baseline. The reaction is fast and efficient due to minimal steric hindrance.
Cyclopropanecarboxylic AcidEthanol885>98The cyclopropyl group presents more steric hindrance than the ethyl group of propionic acid, resulting in a slightly slower reaction.
Benzoic AcidEthanol1288>98The equilibrium is favorable, but the rate to reach it is slower due to the electronic nature of the aromatic ring.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: General Amide Coupling using EDC/NHS

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous LiCl, 1M HCl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.[5]

  • Add NHS (1.2 eq) followed by EDC (1.2 eq).

  • Stir the mixture at room temperature (20-25°C) for 30 minutes. The formation of the NHS-activated ester should result in a clear solution.

  • Amine Coupling: Add the amine (1.1 eq) to the pre-activated mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc).

Protocol 2: Fischer-Speier Esterification

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (e.g., Ethanol, used as solvent in large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Diethyl Ether or Ethyl Acetate

  • Saturated aqueous NaHCO₃, Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-40 eq).

  • Place the flask in an ice bath and slowly add concentrated H₂SO₄ (catalytic amount) with stirring.[6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol.[7][8]

  • Maintain reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether or EtOAc.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases, to neutralize the acid catalyst and remove unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the ester by distillation or flash column chromatography.

Conclusion and Future Outlook

This guide demonstrates that 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a highly valuable, albeit specialized, precursor for chemical synthesis. While its reactivity in standard amidation and esterification is slightly attenuated by steric factors compared to simple aliphatic acids, its performance remains robust and high-yielding under optimized conditions.

The true advantage of this building block lies not in mimicking standard precursors, but in the unique structural and functional attributes it introduces:

  • Conformational Constraint: The rigid cyclopropane scaffold can lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

  • Bioisosterism: The cyclopropyl group is a well-established bioisostere for phenyl rings and gem-dimethyl groups, offering a way to modulate properties like metabolic stability and lipophilicity.[4][9]

  • Vector for Further Functionalization: The two chloromethyl groups serve as reactive handles for subsequent S(N)2 reactions, allowing for late-stage diversification and the synthesis of complex molecular architectures.[10][11]

For drug development professionals aiming to move beyond flat, aromatic structures and explore novel chemical space, 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid represents a powerful tool for creating next-generation therapeutics.

References

  • Vertex AI Search. (2023). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • CSUB Department of Chemistry. Lab 12: Synthesis of an Ester.
  • ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent.
  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Scribd. Esterification Reactions Lab Procedure.
  • PMC. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
  • ACS Omega. (2026). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis.
  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Patsnap Eureka. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
  • BOC Sciences. Custom Carboxylic Acid Synthesis.
  • Wikipedia. Cyclopropane carboxylic acid.
  • BenchChem. (2025). Technical Support Center: (Chloromethyl)cyclopropane Substitution Reactions.
  • BenchChem. (2025). Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis.

Sources

Validation

Reproducibility and Validation of 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic Acid Batch Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of highly functionalized cyclopropanes. 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS 1824203-65-7) is a premium bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of highly functionalized cyclopropanes. 1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS 1824203-65-7) is a premium bifunctional building block. It offers a rigid sp3 -rich core alongside orthogonal reactive handles (a carboxylic acid and a chloromethyl group), making it an ideal intermediate for late-stage diversification in drug discovery.

However, synthesizing this molecule via the cyclopropanation of allyl chloride with ethyl chlorodiazoacetate presents significant reproducibility and safety challenges at scale. This guide objectively compares our optimized batch synthesis protocol against continuous flow alternatives, providing empirical data, mechanistic insights, and validated methodologies to ensure scientific integrity.

Mechanistic Causality & Synthetic Strategy

The core transformation relies on the metal-catalyzed decomposition of ethyl chlorodiazoacetate to form a transient electrophilic rhodium-carbenoid species. This species subsequently undergoes a concerted, asynchronous [2+1] cycloaddition with the alkene double bond of allyl chloride.

Why Rh₂(OAc)₄? Rhodium(II) carboxylates are privileged catalysts for this transformation. Copper-based catalysts (e.g., CuSO₄) often lead to higher rates of diazo dimerization and lower diastereoselectivity. Rh₂(OAc)₄ provides a highly structured bimetallic pocket that stabilizes the carbenoid, suppressing dimerization and driving the intermolecular cyclopropanation even with unactivated terminal alkenes like allyl chloride .

The Diazo Stability Challenge: Ethyl chlorodiazoacetate is notoriously unstable thermally compared to unsubstituted ethyl diazoacetate, possessing a significantly shorter half-life. This reduced thermal stability necessitates strict temperature control and ultra-slow addition rates during batch operations to prevent runaway nitrogen evolution and thermal hazards .

ReactionPathway A Allyl Chloride + Ethyl Chlorodiazoacetate B Rh2(OAc)4 Catalysis (N2 evolution) A->B C Ethyl 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylate B->C D LiOH Hydrolysis (THF/H2O) C->D E 1-chloro-2-(chloromethyl) cyclopropane-1-carboxylic acid D->E

Synthetic pathway for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid.

Comparative Performance: Batch vs. Continuous Flow

To validate our optimized batch protocol, we benchmarked it against a continuous flow microreactor setup. Flow chemistry is often touted as the gold standard for diazo chemistry due to superior heat and mass transfer, which mitigates the risks associated with diazo accumulation .

Table 1: Performance Comparison (100 mmol scale)
ParameterOptimized Batch SynthesisContinuous Flow Synthesis
Yield (Ester Step) 72%78%
Diastereomeric Ratio (cis:trans) 65:3568:32
Reaction Time 4.5 hours (addition + aging)15 minutes (residence time)
Thermal Control Moderate ( Δ T max = +12°C)Excellent ( Δ T max = +1°C)
Scalability & Safety Limited (Requires rigorous calorimetry)High (Minimal active volume)

Analysis: While continuous flow offers undeniable safety advantages for diazo decomposition, our optimized batch process achieves a highly competitive yield (72%) and comparable diastereoselectivity without requiring specialized microreactor infrastructure. The key to batch reproducibility lies in the precise stoichiometric control of the alkene (acting as the solvent) and the ultra-slow dosing of the diazo species.

WorkflowCompare cluster_batch Batch Synthesis cluster_flow Continuous Flow Start Diazoacetate Cyclopropanation B1 Dropwise Addition (Temperature Control Critical) Start->B1 F1 Microreactor Mixing (High Heat Transfer) Start->F1 B2 Extended Reaction Time (Accumulation Risk) B1->B2 B3 Variable Yield (Scale-dependent) B2->B3 F2 Short Residence Time (No Accumulation) F1->F2 F3 Consistent Yield (Readily Scalable) F2->F3

Comparative operational workflows: Batch vs. Continuous Flow cyclopropanation.

Experimental Workflows & Validated Protocols

The following batch protocol incorporates built-in validation checkpoints to ensure the operator can verify success and safety at each intermediate stage.

Protocol A: Rh-Catalyzed Batch Cyclopropanation
  • Preparation: In an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, internal thermocouple, and a nitrogen bubbler, add allyl chloride (5.0 equiv, acting as both reactant and solvent) and Rh₂(OAc)₄ (0.5 mol%).

  • Inertion & Equilibration: Flush the system with dry N₂ for 15 minutes. Warm the suspension to 40°C.

    • Validation Checkpoint: The solution should appear pale green/blue, characteristic of the active Rh(II) dimer.

  • Diazo Addition: Load a syringe pump with a 1.0 M solution of ethyl chlorodiazoacetate (1.0 equiv) in anhydrous dichloromethane. Initiate dropwise addition at a strict rate of 1.0 mL/h.

    • Causality: Slow addition maintains a near-zero steady-state concentration of the diazo compound. This minimizes the bimolecular dimerization pathway and mitigates the exothermic risk of rapid N₂ release.

  • Monitoring: Observe the N₂ evolution in the bubbler.

    • Validation Checkpoint: Gas evolution must correlate strictly with the addition rate. If gas evolution ceases during addition, halt the pump immediately —catalyst poisoning has occurred, and unreacted diazo accumulation poses a severe explosion hazard.

  • Workup: Upon completion (verified by GC-MS showing complete consumption of the diazo species), concentrate the mixture under reduced pressure (a cold trap is required to recover excess allyl chloride). Purify via silica gel chromatography (Hexanes/EtOAc) to yield ethyl 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate.

Protocol B: Hydrolysis to the Target Acid
  • Saponification: Dissolve the ester intermediate in a 3:1 mixture of THF:H₂O. Cool the reaction vessel to 0°C.

  • Base Addition: Add LiOH·H₂O (1.5 equiv) portion-wise. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

    • Causality: LiOH is specifically chosen over NaOH or KOH. The milder nature of lithium hydroxide prevents the base-catalyzed elimination of the sensitive chloromethyl group and avoids unwanted ring-opening side reactions.

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl at 0°C. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid as a crystalline solid.

Conclusion

Both batch and continuous flow methods are viable for synthesizing 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid. For laboratories without flow infrastructure, the optimized batch protocol provides a reproducible, self-validating pathway, provided that the kinetic realities and thermal instability of ethyl chlorodiazoacetate are respected through rigorous addition control and continuous reaction monitoring.

References

  • Catalytic Methods for Metal Carbene Transformations Chemical Reviews URL:[Link]

  • On the cause of low thermal stability of ethyl halodiazoacetates Beilstein Journal of Organic Chemistry URL:[Link]

  • New Syntheses of Diazo Compounds Angewandte Chemie International Edition URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid

This guide provides essential safety and logistical information for the proper disposal of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS No. 1824203-65-7).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS No. 1824203-65-7). As a molecule combining a strained cyclopropane ring, two reactive carbon-chlorine bonds, and a carboxylic acid functional group, this compound requires a nuanced and cautious approach to waste management. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Our goal is to provide value beyond the product by ensuring you have the knowledge to maintain a safe and compliant laboratory environment.

Immediate Safety & Hazard Assessment

Before handling waste, it is critical to understand the inherent risks associated with 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its constituent functional groups and data on related molecules.

Inferred Hazard Profile: The structure possesses characteristics of halogenated hydrocarbons, carboxylic acids, and reactive alkyl halides. Based on available data for similar compounds, it should be treated as hazardous.

Hazard ClassificationDescription & RationaleRecommended PPE & Handling
Acute Toxicity Classified as acutely toxic via oral, dermal, and inhalation routes[1]. Halogenated hydrocarbons can be toxic to the nervous system, liver, and kidneys[2][3].Always handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles.
Skin & Eye Damage Expected to be a skin irritant and cause serious eye damage[1]. Carboxylic acids and chlorinated compounds can be corrosive[4][5][6].Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention[4].
Reactivity Hazards The strained cyclopropane ring is susceptible to opening under strong oxidative or high-temperature conditions[7]. The chloromethyl group is a reactive alkylating agent, capable of undergoing nucleophilic substitution[8][9].Avoid mixing with strong oxidizing agents, strong bases, or reactive metals. Thermal decomposition may release toxic gases such as hydrogen chloride and carbon oxides[4].
Environmental Hazard Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life. As such, this compound must be disposed of as hazardous environmental waste.Do not discharge to drains or the environment[10][11]. All waste must be collected for approved disposal.

The Disposal Workflow: A Self-Validating System

Proper disposal is a systematic process designed to ensure safety and regulatory compliance at every stage. The following workflow is designed as a self-validating system, where each step confirms the integrity of the previous one, minimizing the risk of errors.

DisposalWorkflow cluster_Prep Phase 1: Preparation & Segregation cluster_Contain Phase 2: Containment & Labeling cluster_Store Phase 3: Storage & Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Characterize Waste (Is it pure compound, in solution, or mixed with other reagents?) A->B C Step 3: Segregate Waste (Keep halogenated waste separate from non-halogenated streams) B->C D Step 4: Select Compatible Container (Glass or HDPE, with secure cap) C->D E Step 5: Label Container Clearly (Use official hazardous waste tag with full chemical name) D->E F Step 6: Fill Container Safely (Fill to max 75% capacity in a fume hood) E->F G Step 7: Store in Designated Area (Secondary containment, away from incompatibles) F->G H Step 8: Arrange Professional Disposal (Contact licensed hazardous waste contractor) G->H I Step 9: Document Waste Transfer (Retain all manifests and disposal records) H->I

Caption: Disposal workflow for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid.

Detailed Disposal Protocol

This protocol provides the step-by-step methodology for safe disposal.

PART I: WASTE COLLECTION & SEGREGATION

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE: chemical splash goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves. All handling of the waste must occur within a certified chemical fume hood[2].

  • Waste Characterization: Identify the waste stream. Is it the pure solid compound, a solution in a specific solvent, or a mixture from a reaction work-up? This information is crucial for the disposal company.

  • Segregation (Critical Step): This compound is a halogenated organic acid . It MUST be segregated into a dedicated "Halogenated Organic Waste" stream.

    • Causality: Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and complicates the incineration process, which requires specific conditions to prevent the formation of toxic dioxins[11][12].

PART II: CONTAINER MANAGEMENT

  • Container Selection: Use a designated hazardous waste container that is chemically compatible with the waste. For this acidic and chlorinated compound, a glass bottle or a high-density polyethylene (HDPE) container with a secure, tight-fitting lid is appropriate[13]. Do not use metal containers due to the acidic nature of the waste.

  • Labeling: Immediately label the waste container with a university- or company-approved hazardous waste tag. The label must include:

    • The full, unabbreviated chemical name: "Waste 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid".

    • All other components and their approximate percentages.

    • The relevant hazard warnings (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Filling and Storage:

    • Add waste to the container inside a chemical fume hood.

    • Do not fill the container beyond 75% capacity to allow for vapor expansion and prevent spills[13].

    • Keep the container closed at all times except when adding waste.

    • Store the sealed container in a designated satellite accumulation area within the lab. This area must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

PART III: FINAL DISPOSAL & DECONTAMINATION

  • Professional Disposal: This chemical waste must be disposed of through a licensed hazardous waste management company. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous[14]. The preferred disposal method is high-temperature incineration at a permitted facility[10][14][15].

  • Decontamination:

    • Glassware & Equipment: Triple-rinse all contaminated lab equipment with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate as halogenated hazardous waste.

    • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless properly decontaminated. This involves triple rinsing with a solvent capable of removing the residue, with all rinsate collected as hazardous waste[11].

  • Spill & Emergency Procedures:

    • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it accordingly.

    • Major Spill or Exposure: Evacuate the immediate area. Alert your institution's Environmental Health & Safety (EHS) office and follow their emergency response procedures. In case of skin or eye contact, flush with water for at least 15 minutes and seek immediate medical attention[4].

Scientific Rationale: The "Why" Behind the Protocol

Understanding the chemical logic behind these procedures reinforces safe practices.

  • Reactivity of the Cyclopropylmethyl System: The (chloromethyl)cyclopropane moiety is known to be labile. Under certain conditions, particularly those favoring carbocation formation (Sₙ1-type reactions), the strained cyclopropylmethyl cation can undergo rearrangement to form less strained cyclobutyl or homoallyl structures[9][16][17]. While unlikely in a simple waste container, this inherent reactivity underscores the importance of not mixing this waste with unknown or reactive substances that could catalyze such transformations.

  • Hazards of Halogenated Organics: Chlorinated compounds are a significant focus of environmental regulation. When incinerated improperly, they can be precursors to polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), which are highly toxic and persistent organic pollutants. Therefore, disposal must be handled by specialized facilities with advanced emission controls, justifying the segregation from non-halogenated waste streams[12].

  • Acidic Nature: The carboxylic acid group makes the compound corrosive and requires storage in compatible containers (no metals). It also means the compound will react with bases. Neutralization should not be attempted as a disposal method in the lab, as the reaction is exothermic and the resulting salt solution would still be considered hazardous waste containing a chlorinated organic.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, protecting yourself, your colleagues, and the environment.

References

  • An In-depth Technical Guide on the Core Properties of (Chloromethyl)cyclopropane. Benchchem.
  • Technical Support Center: (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Stability and Degradation. Benchchem.
  • 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid — Chemical Substance Information. NextSDS.
  • Application Notes and Protocols: (Chloromethyl)cyclopropane in Cyclopropanation Reactions. Benchchem.
  • Technical Support Center: (Chloromethyl)cyclopropane Substitution Reactions. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Stack Exchange.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University.
  • Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. ECHEMI.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ACS Publications.
  • Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc.
  • Guidance For Hazard Determination. OSHA.
  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.
  • SAFETY DATA SHEET. TCI Chemicals.
  • What Regulations Apply to Chlorinated Solvent Use?. PF Online.
  • 1-Fluoro-cyclopropane-1-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US EPA.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA.
  • HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry.
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US EPA.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv.
  • Process safety management of highly hazardous chemicals. OSHA.

Sources

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